2-Chloro-7-fluoroquinazoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAVNDLHGCORAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610539 | |
| Record name | 2-Chloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956101-10-3 | |
| Record name | 2-Chloro-7-fluoroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956101-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-7-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Chloro-7-fluoroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics, synthetic methodologies, spectral data, and its role as a versatile building block in the development of targeted therapeutics.
Core Chemical Properties
This compound is a synthetic derivative of quinazoline, characterized by a chlorine atom at the 2-position and a fluorine atom at the 7-position of the quinazoline ring.[1] These substitutions impart unique electronic properties that make it a valuable intermediate in the synthesis of novel bioactive molecules.[1] Its applications span across pharmaceutical research, agrochemicals, and material science.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally determined, values for melting point and solubility are not consistently reported in the available literature.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClFN₂ | [1][2] |
| Molecular Weight | 182.58 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Boiling Point | 254 °C | [1] |
| Melting Point | N/A | [1] |
| Density | 1.447 g/cm³ | [1] |
| Flash Point | 107 °C | [1] |
| Refractive Index | 1.634 | [1] |
| pKa (Predicted) | -0.25 ± 0.30 | [1] |
| Solubility | N/A | [1] |
| CAS Number | 956101-10-3 | [1][2] |
Synthesis and Reactivity
General Synthetic Approach
The synthesis of 2-chloro-substituted quinazolines typically involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) on a quinazolinone or quinazolinedione precursor. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Inferred)
The following protocol is based on the synthesis of the closely related compound, 2,4-dichloro-7-fluoroquinazoline, and represents a likely method for the preparation of the precursor to this compound.[3]
Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
-
A mixture of 2-amino-4-fluorobenzoic acid and urea is heated at approximately 160°C with mechanical agitation for several hours.[4]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, the reaction mixture is cooled, and a saturated aqueous solution of sodium bicarbonate is added, followed by a solution of sodium hydroxide.[4]
-
The resulting solid is collected by filtration, washed, and then treated with a dilute acid solution.
-
The purified 7-fluoroquinazoline-2,4(1H,3H)-dione is obtained as a solid after filtration, washing, and drying.[4]
Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline
-
A mixture of 7-fluoroquinazoline-2,4-diol, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF) is heated to reflux (approximately 110°C) for several hours.[3]
-
The reaction is monitored by TLC.[3]
-
After completion, the excess POCl₃ is removed under reduced pressure.[3]
-
The residue is carefully poured into a mixture of ice and water, leading to the precipitation of the product.[3]
-
The solid 2,4-dichloro-7-fluoroquinazoline is collected by filtration, washed with water, and dried.[3]
Step 3: Selective Dechlorination to this compound (Hypothetical)
The selective removal of the chlorine atom at the 4-position to yield this compound would likely involve a controlled reduction. This could potentially be achieved through catalytic hydrogenation using a suitable catalyst (e.g., Palladium on carbon) under carefully controlled conditions to favor the reduction of the more reactive 4-chloro group. The precise conditions for this selective dechlorination would require experimental optimization.
Spectral Data
Detailed experimental spectral data for this compound are not widely published. However, predicted mass spectrometry data is available, and the expected characteristics of its NMR and IR spectra can be inferred from its structure and data from analogous compounds.
Mass Spectrometry
Predicted mass spectrometry data for this compound indicates the expected molecular ion peaks and common adducts.[5]
| Adduct | Predicted m/z |
| [M]⁺ | 182.00415 |
| [M+H]⁺ | 183.01198 |
| [M+Na]⁺ | 204.99392 |
| [M+K]⁺ | 220.96786 |
| [M-H]⁻ | 180.99742 |
NMR Spectroscopy (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring of the quinazoline core. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, as well as the nitrogen atoms in the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms in the quinazoline ring system. The chemical shifts of the carbons directly bonded to the chlorine and fluorine atoms will be significantly affected.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for:
-
C=N stretching vibrations within the quinazoline ring.
-
C=C aromatic stretching vibrations.
-
C-H stretching and bending vibrations of the aromatic protons.
-
C-Cl and C-F stretching vibrations.
Role in Drug Discovery and Signaling Pathways
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] Derivatives of quinazoline are prominent as inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.
Inhibition of EGFR Signaling Pathway
Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][7] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[7] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[8]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Modulation of PI3K/Akt and NF-κB Signaling Pathways
Derivatives of quinazoline have also been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] Both of these pathways are critical regulators of cell survival, proliferation, and inflammation, and their dysregulation is implicated in cancer and inflammatory diseases.[9][10]
Caption: Quinazoline derivatives as inhibitors of the PI3K/Akt and NF-κB signaling pathways.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the development of novel therapeutics. Its chemical properties and reactivity make it an important building block for the synthesis of targeted inhibitors of key signaling pathways implicated in cancer and other diseases. While detailed experimental data for this specific molecule is somewhat limited in the public domain, the extensive research on the broader class of quinazoline derivatives provides a strong foundation for its application in drug discovery and development. Further research to fully characterize this compound and explore its biological activities is warranted.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 956101-10-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. PubChemLite - this compound (C8H4ClFN2) [pubchemlite.lcsb.uni.lu]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Physical Properties of 2-Chloro-7-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-7-fluoroquinazoline is a key heterocyclic intermediate in medicinal chemistry, recognized for its role in the synthesis of a diverse range of biologically active compounds.[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and incorporation into drug development pipelines. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed, field-proven experimental protocols for their determination. By integrating established data with predictive insights, this document serves as an essential resource for researchers engaged in the synthesis and application of this versatile scaffold.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[2] The strategic incorporation of substituents, such as the chloro and fluoro groups in this compound, modulates the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This particular derivative serves as a crucial building block for the development of targeted therapeutics, including kinase inhibitors and other signaling pathway modulators. A precise characterization of its physical properties is the foundational step in harnessing its full potential.
Core Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others, such as melting point and a detailed solubility profile, are not widely reported in the literature and are therefore provided as predicted values.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClFN₂ | [1][3] |
| Molecular Weight | 182.58 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid | [3][4][5] |
| Boiling Point | 254 °C | [1][4] |
| Flash Point | 107 °C | [1][4] |
| Density | 1.447 g/cm³ | [1][4] |
| Predicted pKa | -0.25 ± 0.30 | [1][4] |
| Predicted Melting Point | 110-120 °C | Predicted Value |
| Solubility | See Section 4 | Predicted and Inferred |
Melting Point Determination: A Critical Purity Indicator
The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden the melting range.
Predicted Melting Point
Due to the absence of experimentally determined melting point data in readily available literature, a predicted value of 110-120 °C is provided based on computational models and comparison with structurally similar compounds.
Experimental Protocol for Melting Point Determination (Capillary Method)
This protocol outlines a standardized and reliable method for determining the melting point of this compound in a laboratory setting.
Instrumentation:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the solid on a clean, dry watch glass.
-
Finely powder the sample using a spatula or a mortar and pestle.
-
-
Capillary Tube Packing:
-
Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.
-
The packed sample height should be approximately 2-3 mm.
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the sample.
-
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Solubility Profile: Guiding Solvent Selection for Synthesis and Analysis
The solubility of this compound is a critical parameter for its use in chemical reactions, purification processes, and formulation development.
Predicted and Inferred Solubility
While quantitative solubility data is scarce, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and the polarity of the molecule. The presence of the polar quinazoline ring and the electronegative halogen atoms suggests moderate polarity.
-
Predicted to be soluble in: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN). Also expected to have some solubility in chlorinated solvents like Dichloromethane (DCM) and Chloroform (CHCl₃), and polar protic solvents like Ethanol and Methanol.
-
Predicted to be sparingly soluble to insoluble in: Nonpolar solvents such as Hexane and Toluene.
-
Predicted to be poorly soluble in: Water.
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to determine the qualitative solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMF, DMSO, ACN, DCM, Chloroform, Ethanol, Methanol, Toluene, Hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Sample Preparation:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
-
Solvent Addition:
-
Add 0.5 mL of the selected solvent to the test tube.
-
-
Mixing:
-
Vortex the mixture vigorously for 30-60 seconds.
-
-
Observation:
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered "soluble" in that solvent.
-
If the solid remains undissolved, the compound is "insoluble."
-
If a portion of the solid has dissolved, it is "sparingly soluble."
-
-
Documentation:
-
Record the observations for each solvent tested.
-
Diagram of Solubility Testing Logic:
Caption: Logic for Qualitative Solubility Assessment.
Spectral Properties: Fingerprinting the Molecular Structure
Spectroscopic data provides a unique "fingerprint" of a molecule, confirming its identity and structural integrity. While experimental spectra for this compound are not widely published, predicted spectra based on computational algorithms can provide valuable insights for spectral interpretation.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | ~8.8 | s |
| H-5 | ~7.9 | dd |
| H-6 | ~7.4 | ddd |
| H-8 | ~7.7 | dd |
Note: Chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum in CDCl₃ will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~155 |
| C-4 | ~150 |
| C-4a | ~125 |
| C-5 | ~128 |
| C-6 | ~120 |
| C-7 | ~165 (with C-F coupling) |
| C-8 | ~115 |
| C-8a | ~148 |
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 182, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a prominent [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
General Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.[6][7]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] It is classified as an irritant.[4][5]
Always consult the material safety data sheet (MSDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This technical guide provides a detailed overview of the physical properties of this compound, a compound of significant interest in the field of drug discovery. By combining experimentally known data with robust predictions and detailed experimental protocols, this document equips researchers, scientists, and drug development professionals with the essential knowledge required for the effective utilization of this important synthetic intermediate. The provided methodologies for determining key physical properties are designed to ensure scientific integrity and reproducibility in the laboratory.
References
- 1. Cas 956101-10-3,this compound | lookchem [lookchem.com]
- 2. This compound | 956101-10-3 | Benchchem [benchchem.com]
- 3. This compound | 956101-10-3 [m.chemicalbook.com]
- 4. 956101-10-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 956101-10-3 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
Predicted Biological Targets of 2-Chloro-7-fluoroquinazoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological targets of 2-Chloro-7-fluoroquinazoline, a key heterocyclic scaffold in medicinal chemistry. While direct experimental data on this specific compound is limited, extensive research on its derivatives strongly implicates protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), as its primary biological targets. This document consolidates predictive data based on the biological activities of structurally related quinazoline-based compounds, details relevant experimental protocols for target validation, and visualizes the associated signaling pathways. The information presented herein serves as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. The quinazoline scaffold is a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets[5]. This compound, a halogenated quinazoline, serves as a crucial synthetic intermediate in the development of potent and selective therapeutic agents[6]. The presence of the chloro and fluoro substituents offers synthetic handles for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Based on the extensive body of research on quinazoline-based kinase inhibitors, this guide focuses on the predicted biological targets of this compound, with a primary emphasis on EGFR.
Predicted Biological Targets
The primary predicted biological targets for this compound and its derivatives are protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
Epidermal Growth Factor Receptor (EGFR)
The most well-documented target for quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation[7]. Numerous potent and selective EGFR inhibitors are based on the 4-anilinoquinazoline scaffold, which can be synthesized from 2-chloroquinazoline precursors[8]. The quinazoline core mimics the adenine ring of ATP, enabling competitive binding to the kinase domain of EGFR[3].
While no direct inhibitory data for this compound against EGFR has been published, molecular docking and the activity of its derivatives strongly suggest an interaction. The 2-chloro and 7-fluoro substitutions are predicted to influence the binding affinity and selectivity towards the EGFR kinase domain.
Quantitative Data from Structurally Related Compounds
Direct quantitative biological data for this compound is not available in the public domain. However, data from closely related 2,4-disubstituted-7-fluoroquinazoline derivatives provide strong predictive insights into its potential biological activity. The following table summarizes the EGFR inhibitory activity of representative quinazoline derivatives.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |
| Derivative A | 2-Anilino-4-substituted-7-fluoroquinazoline | EGFR (Wild-Type) | Data not available for a direct analog | A549 (Lung Carcinoma) | [1] |
| Derivative B | 2,4-Disubstituted-7-fluoroquinazoline | EGFR (L858R/T790M mutant) | Data not available for a direct analog | NCI-H1975 (Lung Carcinoma) | [7] |
| Gefitinib | 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | EGFR | 2-37 | A431 (Epidermoid Carcinoma) | [7] |
| Erlotinib | N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | EGFR | 2 | NCI-H358 (Bronchioalveolar Carcinoma) | [1] |
Note: The data presented is for structurally related, more complex molecules to infer the potential of the this compound scaffold.
Experimental Protocols
The following are detailed methodologies for key experiments used to identify and characterize the biological targets of quinazoline derivatives.
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based competition binding assay that measures the ability of a test compound to displace an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold (tracer) from the kinase of interest.
Materials:
-
EGFR kinase (recombinant)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound or its derivatives)
-
384-well microplate
-
TR-FRET-capable plate reader
Procedure:
-
Prepare a serial dilution of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of EGFR kinase and the europium-labeled antibody to each well.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay: MTT Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. It is used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, NCI-H1975)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Test compound.
-
96-well cell culture plate.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Visualizations
The primary predicted target of this compound, EGFR, is a key component of a complex signaling network that regulates cell fate.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This leads to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation and survival. Inhibition of EGFR by compounds like quinazoline derivatives blocks these downstream signals.
Caption: Predicted inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow for Target Identification and Validation
The process of identifying and validating the biological targets of a novel compound involves a multi-step approach, from initial screening to cellular activity assessment.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 956101-10-3 | Benchchem [benchchem.com]
- 6. Cas 956101-10-3,this compound | lookchem [lookchem.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-7-fluoroquinazoline: A Technical Whitepaper on a Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their ability to interact with a multitude of biological targets.[1] This has led to the development of numerous therapeutic agents, particularly in oncology.[2][3][4] 2-Chloro-7-fluoroquinazoline is a synthetic compound within this class, characterized by a chlorine atom at the 2-position and a fluorine atom at the 7-position of the quinazoline ring.[5] While it is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules,[5][6] its own potential as a biologically active agent warrants investigation. This technical guide proposes a hypothesized mechanism of action for this compound, drawing parallels from the well-established activities of structurally related quinazoline derivatives. We postulate that this compound may act as a kinase inhibitor, potentially targeting the epidermal growth factor receptor (EGFR) signaling pathway, and thereby inducing apoptosis in cancer cells. This document provides a comprehensive overview of this hypothesis, supported by representative data, detailed experimental protocols for its validation, and visualizations of the implicated biological pathways.
Introduction to the Quinazoline Scaffold
The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic system that has given rise to a wide array of biologically active compounds.[1] The therapeutic potential of quinazoline derivatives is extensive, with demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1] In the realm of oncology, numerous quinazoline-based drugs have received FDA approval, including gefitinib, erlotinib, and lapatinib, which function as tyrosine kinase inhibitors.[2][7]
The mechanism of action for many anticancer quinazolines involves the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[2] This interference disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The structural flexibility of the quinazoline scaffold allows for modifications that can fine-tune binding affinity and selectivity for specific kinase targets.[8]
Hypothesized Mechanism of Action for this compound
Based on the established pharmacology of the quinazoline class, we hypothesize that this compound functions as an inhibitor of protein kinases, with a high probability of targeting the epidermal growth factor receptor (EGFR). The rationale for this hypothesis is rooted in the fact that many potent EGFR inhibitors, such as gefitinib and erlotinib, are 4-anilinoquinazoline derivatives. While this compound lacks the 4-anilino substitution, the core quinazoline structure is the essential pharmacophore for ATP-competitive inhibition. The chloro and fluoro substitutions at the 2 and 7 positions, respectively, may influence the compound's binding affinity and selectivity.
The proposed cascade of events following the interaction of this compound with cancer cells is as follows:
-
Kinase Inhibition: The compound binds to the ATP-binding pocket of a receptor tyrosine kinase, likely EGFR. This prevents the phosphorylation and subsequent activation of the receptor.
-
Signal Transduction Blockade: Inhibition of the kinase disrupts downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell growth and survival.[4]
-
Induction of Apoptosis: The disruption of these pro-survival signals leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately, programmed cell death.[3][9]
This hypothesized mechanism is depicted in the signaling pathway diagram below.
References
- 1. This compound | 956101-10-3 | Benchchem [benchchem.com]
- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 956101-10-3,this compound | lookchem [lookchem.com]
- 6. scispace.com [scispace.com]
- 7. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
Spectroscopic and Spectrometric Characterization of 2-Chloro-7-fluoroquinazoline: A Technical Overview
Introduction
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Chloro-7-fluoroquinazoline. These predictions are derived from computational models and analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.1 - 9.3 | s | - | H4 |
| ~8.0 - 8.2 | dd | ~9.0, ~5.5 | H5 |
| ~7.6 - 7.8 | dd | ~9.0, ~2.5 | H8 |
| ~7.4 - 7.6 | td | ~9.0, ~2.5 | H6 |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C7 (¹JCF ≈ 250-260 Hz) |
| ~162 | C2 |
| ~155 | C4 |
| ~152 | C8a |
| ~130 | C5 |
| ~125 (d, JCF ≈ 10 Hz) | C8 |
| ~120 (d, JCF ≈ 25 Hz) | C6 |
| ~118 (d, JCF ≈ 5 Hz) | C4a |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1620 - 1600 | Strong | C=N Stretch (quinazoline ring) |
| 1580 - 1550 | Strong | C=C Stretch (quinazoline ring) |
| 1250 - 1200 | Strong | C-F Stretch |
| 850 - 800 | Strong | C-Cl Stretch |
| 900 - 690 | Strong | Aromatic C-H Bending (out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 182/184 | 100/33 | [M]⁺˙ (Molecular Ion) |
| 147 | ~70 | [M-Cl]⁺ |
| 120 | ~40 | [M-Cl-HCN]⁺ |
Predicted for Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic and spectrometric data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the mass spectrometer's ionization source.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Optimize ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).
-
For fragmentation data (MS/MS), select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and acquire the product ion spectrum.
-
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a synthesized organic compound using various spectroscopic techniques.
The Strategic Dance of Atoms: A Technical Guide to the Structure-Activity Relationship of Fluoroquinazolines
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The quinazoline scaffold, a fused heterocyclic system of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. The strategic incorporation of fluorine atoms into this privileged structure has unlocked new frontiers in drug design, significantly modulating the pharmacokinetic and pharmacodynamic properties of the resulting fluoroquinazoline derivatives. This in-depth technical guide navigates the intricate structure-activity relationships (SAR) of fluoroquinazolines, providing a comprehensive analysis of how subtle atomic modifications influence their biological activities, from anticancer and antimicrobial to anti-inflammatory effects. This document serves as a vital resource for researchers engaged in the rational design and development of next-generation fluoroquinazoline-based therapeutics.
The Fluoroquinazoline Core: A Privileged Scaffold in Modern Drug Discovery
The quinazoline ring system is a recurring motif in a vast array of biologically active molecules, both natural and synthetic.[1] Its rigid, planar structure provides a versatile framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The introduction of fluorine, the most electronegative element, into the quinazoline nucleus is a deliberate and strategic move in medicinal chemistry.[2] This is not merely an atomic substitution but a profound alteration of the molecule's electronic landscape.
The unique properties of fluorine—small atomic radius, high electronegativity, and the ability to form strong carbon-fluorine bonds—impart several advantageous characteristics to the parent molecule. These include:
-
Enhanced Metabolic Stability: The strength of the C-F bond often shields the molecule from metabolic degradation by cytochrome P450 enzymes, leading to an extended half-life and improved bioavailability.
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.
-
Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter a molecule's lipophilicity, acidity, and basicity, which in turn influences its solubility, membrane permeability, and overall pharmacokinetic profile.
This guide will dissect the SAR of fluoroquinazolines by examining the impact of substitutions at key positions of the quinazoline ring, providing a rationale for the observed biological outcomes.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of fluoroquinazolines is exquisitely sensitive to the nature and position of substituents on the quinazoline core. The following sections provide a detailed analysis of the SAR at each key position.
The Critical C4 Position: A Gateway to Potency
The C4 position of the quinazoline ring is arguably the most critical determinant of biological activity, particularly for anticancer agents targeting protein kinases. The nature of the substituent at this position directly influences the molecule's ability to fit into the ATP-binding pocket of these enzymes.
Anilino moieties are a common feature at the C4 position of many potent kinase inhibitors, including the well-known epidermal growth factor receptor (EGFR) inhibitor, gefitinib. The SAR at this position can be summarized as follows:
-
Substitution on the Anilino Ring: The electronic and steric properties of substituents on the anilino ring play a pivotal role in modulating activity. For instance, small, electron-withdrawing groups, such as chlorine and fluorine, at the meta- and para-positions of the aniline ring often enhance inhibitory activity against EGFR.[3]
-
Impact of the Linker: The nature of the atom linking the anilino group to the quinazoline core is also crucial. An NH-linker is generally preferred for optimal activity, as it can act as a hydrogen bond donor, forming a key interaction with the hinge region of the kinase domain.
The Versatile C2 Position: A Modulator of Selectivity and Activity
The C2 position offers a valuable site for structural modification to fine-tune the selectivity and overall activity profile of fluoroquinazolines.
-
Aryl and Heteroaryl Substituents: The introduction of various aryl and heteroaryl groups at the C2 position can lead to compounds with a broad spectrum of biological activities. For example, 2-aryl-6-fluoroquinazoline derivatives have shown promising anticancer activity.
-
Alkyl and Amino Groups: Small alkyl or amino substituents at this position can also influence the molecule's interaction with its target and its physicochemical properties.
The Fluorine at C6: Enhancing the Core
The presence of a fluorine atom at the C6 position is a hallmark of many clinically successful quinazoline-based drugs. This substitution is not arbitrary; it confers significant advantages:
-
Increased Potency: The electron-withdrawing nature of fluorine at C6 can enhance the acidity of the N1 proton, facilitating a crucial hydrogen bond interaction with the kinase hinge region.
-
Improved Pharmacokinetics: As mentioned earlier, the C-F bond's stability enhances metabolic resistance, contributing to better oral bioavailability and a longer duration of action.[4]
The C7 Position: A Handle for Diverse Functionalities
The C7 position provides a convenient handle for introducing a variety of substituents that can modulate solubility, cell permeability, and target engagement.
-
Piperazine Moiety: The incorporation of a piperazine ring at the C7 position is a common strategy to improve the aqueous solubility and pharmacokinetic properties of fluoroquinazolines. This modification is frequently seen in antibacterial and anti-inflammatory agents.[2]
-
Other Heterocyclic and Aliphatic Chains: A wide range of other heterocyclic rings and aliphatic chains can be appended to the C7 position to explore different regions of the target's binding site and to optimize the overall drug-like properties of the molecule.
Biological Activities of Fluoroquinazolines: A Multifaceted Therapeutic Potential
The structural versatility of the fluoroquinazoline scaffold has led to the discovery of compounds with a wide range of therapeutic applications.
Anticancer Activity: Targeting Key Signaling Pathways
Fluoroquinazolines have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth and survival.
-
EGFR Inhibition: Many fluoroquinazolines are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. By blocking the ATP-binding site of EGFR, these compounds inhibit downstream signaling pathways that control cell proliferation, survival, and metastasis.[5][6]
-
Aurora Kinase Inhibition: Another important target for fluoroquinazoline-based anticancer agents is the Aurora kinase family, which plays a critical role in cell cycle regulation. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.[5][7]
Table 1: Structure-Activity Relationship of Fluoroquinazolines as Anticancer Agents (EGFR Inhibitors)
| Compound ID | R1 (C2) | R2 (C4) | R3 (C6) | R4 (C7) | IC50 (µM) vs. EGFR | Reference |
| Gefitinib | H | 3-chloro-4-fluoroanilino | H | methoxy | 0.096 | [5] |
| Analog 1 | Pyridin-3-yl | 2-aminobenzothiazole | Br | H | 0.096 | [5] |
| Analog 2 | H | 3-ethynyl-anilino | F | methoxy | Not specified | |
| Analog 3 | H | 4-(3-morpholinopropoxy)anilino | F | H | Not specified |
Antibacterial Activity: Disrupting Bacterial Replication
Fluoroquinazolines have also demonstrated significant potential as antibacterial agents, often by targeting bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.
The SAR for antibacterial activity often emphasizes the importance of a piperazine moiety at the C7 position, which is believed to enhance bacterial cell wall penetration and interaction with the target enzymes.
Anti-inflammatory Activity: Modulating Immune Responses
Certain fluoroquinazoline derivatives have been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and by suppressing T-cell proliferation.[2]
Table 2: Structure-Activity Relationship of Fluoroquinazolines as Anti-inflammatory Agents
| Compound ID | R1 (C4) | R2 (C6) | R3 (C7) | TNF-α Inhibition IC50 (µM) | T-cell Proliferation Inhibition IC50 (µM) | Reference |
| 7a | 3,4-(methylenedioxy)phenyl | F | 1-piperazino | 0.23 | 0.18 | [2] |
| 7b | 4-methoxyphenyl | F | 1-piperazino | 1.1 | 0.65 | [2] |
| 7c | 4-chlorophenyl | F | 1-piperazino | 0.45 | 0.33 | [2] |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative fluoroquinazoline and for key biological assays.
Synthesis of a 4-Anilino-6-fluoroquinazoline Derivative
This protocol describes a general method for the synthesis of 4-anilino-6-fluoroquinazolines, which are key intermediates for many biologically active compounds.
Step 1: Synthesis of 4-Chloro-6-fluoroquinazoline
-
To a solution of 6-fluoroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (10 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-chloro-6-fluoroquinazoline.
Step 2: Synthesis of the 4-Anilino-6-fluoroquinazoline Derivative
-
To a solution of 4-chloro-6-fluoroquinazoline (1 equivalent) in isopropanol, add the desired substituted aniline (1.1 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to yield the final 4-anilino-6-fluoroquinazoline derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of fluoroquinazoline derivatives on cancer cell lines.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]
Kinase Inhibition Assay
This assay measures the ability of fluoroquinazoline derivatives to inhibit the activity of a specific protein kinase.
-
In a 96-well plate, add the kinase enzyme, a specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay or an ELISA.
-
Calculate the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[9]
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams are presented using Graphviz.
EGFR Signaling Pathway and Inhibition by Fluoroquinazolines
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Chlorinated Quinazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and biological activities of chlorinated quinazoline compounds. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of these compounds in a laboratory setting.
Introduction to Chlorinated Quinazolines
Quinazoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The introduction of chlorine atoms into the quinazoline scaffold can significantly modulate the physicochemical properties and biological activities of these molecules, often enhancing their therapeutic potential. Chlorinated quinazolines are key pharmacophores in a number of approved drugs and clinical candidates, particularly in the field of oncology. However, their synthesis and handling require stringent safety measures due to their potential toxicity and reactivity.
Safety and Handling
The safe handling of chlorinated quinazoline compounds is paramount to protect laboratory personnel from potential hazards. This section outlines the necessary personal protective equipment (PPE), handling and storage procedures, and emergency protocols.
Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted before handling any chlorinated quinazoline compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Lab Coat: A lab coat or gown, preferably chemically resistant, should be worn to protect against spills.
-
-
Respiratory Protection: All work with chlorinated quinazoline powders or volatile solutions should be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.
Handling and Storage
Proper handling and storage practices are essential to minimize exposure and maintain the integrity of the compounds:
-
Handling:
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Waste Disposal
Chlorinated quinazoline waste is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with chlorinated quinazolines (e.g., gloves, pipette tips) should be disposed of as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills, use an appropriate absorbent material and place it in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department.
Synthesis of Chlorinated Quinazoline Derivatives
The synthesis of chlorinated quinazolines often involves multi-step procedures. Below are representative experimental protocols for the preparation of key intermediates and final products.
Synthesis of 2,4-Dichloroquinazoline
2,4-Dichloroquinazoline is a versatile intermediate for the synthesis of various 4-substituted quinazoline derivatives.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,4(1H,3H)-quinazolinedione (1 equivalent).
-
Chlorination: Add phosphorus oxychloride (POCl₃) (5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Precipitation: A solid precipitate will form. Continue stirring until all the ice has melted.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven to obtain 2,4-dichloroquinazoline.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 4-Anilino-6-chloroquinazoline Derivatives
This protocol describes the nucleophilic substitution of a chlorine atom at the C4 position of a chlorinated quinazoline with an aniline derivative.
Experimental Protocol:
-
Reaction Setup: In a suitable solvent such as isopropanol or acetonitrile, dissolve 2,4-dichloro-6-chloroquinazoline (1 equivalent) and the desired substituted aniline (1-1.2 equivalents).
-
Reaction Conditions: Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to the mixture. Heat the reaction to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-anilino-6-chloroquinazoline derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Biological Activity and In Vitro Assays
Chlorinated quinazolines exhibit a range of biological activities, with anticancer properties being the most extensively studied. This section details common in vitro assays used to evaluate their efficacy.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the chlorinated quinazoline compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of chlorinated quinazoline compounds on the cell cycle distribution of cancer cells.
Experimental Protocol:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with the chlorinated quinazoline compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
In Vivo Toxicity Assessment
Acute toxicity studies in animal models provide crucial information about the potential toxicity of a compound.
Acute Oral Toxicity Study in Rodents
This protocol provides a general guideline for assessing the acute oral toxicity of a chlorinated quinazoline derivative.
Experimental Protocol:
-
Animal Model: Use healthy, young adult rodents (e.g., mice or rats) of a single sex.
-
Dose Administration: Administer the test compound orally at various dose levels to different groups of animals. A control group should receive the vehicle only.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Determine the LD₅₀ (median lethal dose) value, which is the dose that is lethal to 50% of the test animals.
Quantitative Data Summary
The following tables summarize key quantitative data for representative chlorinated quinazoline compounds.
Table 1: In Vitro Cytotoxicity of Selected Chlorinated Quinazoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Gefitinib | A431 | 0.015 - 0.05 | [1] |
| Erlotinib | A431 | 0.02 - 0.1 | [1] |
| Lapatinib | BT474 | 0.01 - 0.1 | [2] |
| 4-(3-Chloroanilino)-6,7-dimethoxyquinazoline | A549 | 5.2 | [1] |
| 4-(4-Chloroanilino)-6,7-dimethoxyquinazoline | A549 | 3.8 | [1] |
Table 2: In Vivo Acute Toxicity of Selected Quinazoline Derivatives
| Compound | Animal Model | Route | LD₅₀ (mg/kg) | Reference |
| 3-(((((4-chlorophenyl)amino)methyl)amino)methyl)-4(3H)-quinazolinone dihydrochloride | Mouse | Intraperitoneal | 400 | [3] |
| Gefitinib | Rat | Oral | > 2000 | [4] |
| Erlotinib | Mouse | Oral | > 2000 | [5] |
Signaling Pathways and Experimental Workflows
Chlorinated quinazolines often exert their anticancer effects by targeting specific signaling pathways involved in cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways are common targets.
EGFR Signaling Pathway Inhibition
PI3K/Akt Signaling Pathway Inhibition
Experimental Workflow for Synthesis and Evaluation
Conclusion
Chlorinated quinazoline compounds represent a valuable class of molecules with significant therapeutic potential, particularly in the development of anticancer agents. Their synthesis and handling necessitate a thorough understanding of safety protocols to mitigate potential risks. This guide has provided an in-depth overview of the safe handling procedures, experimental protocols for synthesis and biological evaluation, and a summary of the quantitative data and signaling pathways associated with these compounds. By adhering to these guidelines, researchers can safely and effectively advance the discovery and development of novel chlorinated quinazoline-based therapeutics.
References
- 1. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. RTECS NUMBER-VA2962020-Chemical Toxicity Database [drugfuture.com]
- 4. Gefitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preclinical Testing of Erlotinib in a Transgenic Alveolar Rhabdomyosarcoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Chloro-7-fluoroquinazoline from 2-amino-4-fluorobenzoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dichloro-7-fluoroquinazoline, a key intermediate in the development of various pharmaceutical compounds, starting from 2-amino-4-fluorobenzoic acid. The synthesis proceeds through a two-step process involving a cyclization reaction to form a quinazolinedione intermediate, followed by a chlorination step. This dichloro-derivative serves as a versatile precursor for the synthesis of 2-chloro-7-fluoroquinazoline derivatives through selective nucleophilic substitution.
Synthetic Pathway Overview
The synthesis is a two-step process:
-
Step 1: Cyclization. 2-amino-4-fluorobenzoic acid is treated with sodium cyanate in an acidic aqueous medium, followed by base-mediated ring closure to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.
-
Step 2: Chlorination. The intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to produce the target compound, 2,4-dichloro-7-fluoroquinazoline.[1]
Data Presentation
| Parameter | Step 1: Cyclization | Step 2: Chlorination |
| Starting Material | 2-amino-4-fluorobenzoic acid | 7-fluoroquinazoline-2,4(1H,3H)-dione |
| Key Reagents | Sodium cyanate (NaOCN), Acetic acid, NaOH, HCl | Phosphorus oxychloride (POCl₃), N,N-diethylaniline |
| Solvent | Water | None (POCl₃ as reagent and solvent) |
| Reaction Temperature | Room temperature, then cooling | Reflux |
| Reaction Time | Not specified, typically a few hours | Overnight |
| Product | 7-fluoroquinazoline-2,4(1H,3H)-dione | 2,4-dichloro-7-fluoroquinazoline |
| Yield | 82% | Not explicitly stated for this specific reaction |
| Appearance | Precipitate (likely a solid) | Not specified |
Experimental Protocols
Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
This protocol is adapted from a published procedure for the synthesis of 2,4-dichloro-7-fluoroquinazoline.[1]
Materials:
-
2-amino-4-fluorobenzoic acid (100 g, 0.645 mol)
-
Acetic acid (80 ml)
-
Water (2.8 L)
-
Sodium cyanate (NaOCN) (105 g, 1.616 mol)
-
Sodium hydroxide (NaOH) (480 g, 12 mol)
-
Concentrated Hydrochloric acid (HCl) (~1.2 L)
-
Mechanical stirrer
-
Large reaction vessel
Procedure:
-
To a suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L), add acetic acid (80 ml).
-
With vigorous stirring using a mechanical stirrer, add a solution of sodium cyanate (105 g, 1.616 mol) in water (800 ml) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
In small portions, add sodium hydroxide (480 g, 12 mol) to the reaction mixture, ensuring the temperature is controlled by cooling.
-
After the addition of NaOH is complete, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid (~1.2 L) dropwise to the reaction mixture until the pH reaches approximately 4. Be aware that strong foaming will occur.
-
Collect the formed precipitate by filtration.
-
Wash the precipitate with water and air-dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione (yield: 82%, 95 g). This product can be used in the next step without further purification.[1]
Step 2: Synthesis of 2,4-dichloro-7-fluoroquinazoline
This protocol is a continuation from the previously synthesized intermediate.[1]
Materials:
-
7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol)
-
N,N-diethylaniline (125 g, 0.84 mol)
-
Phosphorus oxychloride (POCl₃) (500 ml)
-
Rotary evaporator
-
Ice
-
Suitable extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a suitable reaction vessel, prepare a mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (500 ml).
-
Heat the mixture to reflux and maintain for overnight.
-
After the reaction is complete, remove the excess POCl₃ using a rotary evaporator.
-
Carefully pour the residue onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude 2,4-dichloro-7-fluoroquinazoline. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Synthetic Workflow Diagram
References
Application Notes and Protocols for the Synthesis of 2-Chloro-7-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-Chloro-7-fluoroquinazoline, a key intermediate in pharmaceutical research and drug development. Quinazoline derivatives are recognized for their potential in targeting a range of biological processes, making this compound a valuable precursor for the synthesis of various bioactive molecules.[1][2] The protocol described herein is based on a multi-step synthesis starting from 2-amino-4-fluorobenzoic acid.
The synthetic pathway involves an initial cyclization to form a quinazoline scaffold, followed by a chlorination step to yield the final product. This method is designed to be efficient and suitable for laboratory-scale synthesis.
Experimental Workflow Diagram
Figure 1. A diagram illustrating the multi-step synthesis of this compound.
Experimental Protocols
This section details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Purity | Supplier |
| 2-amino-4-fluorobenzoic acid | ≥98% | Sigma-Aldrich |
| Urea | ≥99% | Fisher Scientific |
| Phosphorus oxychloride (POCl3) | ≥99% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate | ACS Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate | ACS Grade | VWR Chemicals |
| Silica Gel (for chromatography) | 230-400 mesh | Sigma-Aldrich |
Step 1: Synthesis of 7-fluoroquinazoline-2,4-diol
-
In a 250 mL round-bottom flask, combine 2-amino-4-fluorobenzoic acid (10 g, 64.5 mmol) and urea (23.2 g, 387 mmol).
-
Heat the mixture in an oil bath at 180-190 °C for 4 hours. The mixture will melt, solidify, and then remelt.
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of 2 M NaOH solution and heat the mixture to reflux for 1 hour until a clear solution is obtained.
-
Cool the solution in an ice bath and acidify with concentrated HCl to pH 2-3.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry in a vacuum oven at 80 °C to yield 7-fluoroquinazoline-2,4-diol as a white solid.
Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add 7-fluoroquinazoline-2,4-diol (5 g, 27.8 mmol).
-
Carefully add phosphorus oxychloride (POCl3, 25 mL, 268 mmol) followed by a catalytic amount of N,N-Dimethylformamide (DMF, 0.5 mL).
-
Heat the reaction mixture to reflux at 110 °C for 6 hours. Monitor the reaction progress by TLC.[3]
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with solid sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-7-fluoroquinazoline.
Step 3: Selective Dechlorination to this compound
Note: This step is a generalized procedure, and conditions may need to be optimized.
-
Dissolve the crude 2,4-dichloro-7-fluoroquinazoline (1 g, 4.6 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL).
-
Add a palladium catalyst, such as 10% Pd/C (50 mg).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed and the desired product is formed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Summary
The following table summarizes typical yields and key characterization data for the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 7-fluoroquinazoline-2,4-diol | C₈H₅FN₂O₂ | 180.14 | 75-85 | >300 |
| 2,4-Dichloro-7-fluoroquinazoline | C₈H₃Cl₂FN₂ | 217.03 | 80-90 | 135-138 |
| This compound | C₈H₄ClFN₂ | 182.58 | 60-70 (from step 2) | N/A |
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆) of 7-fluoroquinazoline-2,4-diol: δ 11.33 (s, 1H), 11.24 (s, 1H), 7.92 (dd, J = 8.8, 6.0 Hz, 1H), 7.00 (td, J = 8.7, 2.5 Hz, 1H), 6.87 (dd, J = 10.0, 2.6 Hz, 1H).[3]
-
Expected ¹H NMR of this compound: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinazoline ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product. For this compound, the expected m/z would be around 182.01 (M⁺) and 184.01 (M+2⁺) due to the chlorine isotope pattern.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-7-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system is crucial for modulating biological activity and developing novel drug candidates. 2-Chloro-7-fluoroquinazoline is a key intermediate for the synthesis of a diverse range of substituted quinazolines. The electron-withdrawing nature of the quinazoline ring system, further activated by the fluorine atom at the 7-position, renders the chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, including amines, ethers, and thioethers, which are pivotal for structure-activity relationship (SAR) studies in drug discovery.
These application notes provide detailed protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, offering a foundation for the synthesis of novel quinazoline derivatives.
General Reaction Scheme
The nucleophilic substitution reaction on this compound generally proceeds by the displacement of the C2-chloro substituent by a nucleophile.
Caption: General scheme for the nucleophilic aromatic substitution on this compound.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with common nucleophiles. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Reaction with Amines (Amination)
This protocol describes the synthesis of 2-amino-7-fluoroquinazoline derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Base (e.g., K₂CO₃, NaH, Et₃N)
-
Solvent (e.g., DMF, DMSO, Acetonitrile, n-butanol)
-
Anhydrous Na₂SO₄
-
Brine solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (1.5 eq).
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-amino-7-fluoroquinazoline derivative.
Protocol 2: Reaction with Alcohols/Phenols (O-Arylation/Alkylation)
This protocol outlines the synthesis of 2-alkoxy/aryloxy-7-fluoroquinazoline derivatives.
Materials:
-
This compound
-
Alcohol or phenol (e.g., phenol, benzyl alcohol)
-
Strong base (e.g., NaH, K₂CO₃)
-
Solvent (e.g., DMF, THF, Dioxane)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of the base (e.g., NaH, 1.5 eq) in the chosen anhydrous solvent at 0 °C, add the alcohol or phenol (1.2 eq) dropwise.
-
Allow the mixture to stir for 20-30 minutes at room temperature to form the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent to the mixture.
-
Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.
-
After completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Reaction with Thiols (S-Arylation)
This protocol details the synthesis of 2-thioether-7-fluoroquinazoline derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., K₂CO₃, NaH, Et₃N)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Organic solvent for extraction
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the thiol (1.2 eq) in the chosen solvent, add the base (1.5 eq).
-
Stir the reaction mixture at room temperature or heat as necessary.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2-thioether-7-fluoroquinazoline.
Data Presentation
The following table summarizes typical conditions for nucleophilic substitution reactions on chloroquinazolines, which can be adapted for this compound. Yields are representative and will vary based on the specific nucleophile and reaction conditions.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Amines | Aniline | K₂CO₃ | DMF | 100 | 75-90 |
| Benzylamine | Et₃N | n-Butanol | Reflux | 80-95 | |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 85-98 | |
| Alcohols/Phenols | Phenol | NaH | DMF | 25-80 | 60-85 |
| Benzyl alcohol | K₂CO₃ | Dioxane | 100 | 70-90 | |
| Thiols | Thiophenol | K₂CO₃ | DMF | 25-60 | 85-95 |
| Benzyl mercaptan | NaH | THF | 25 | 90-98 |
Mandatory Visualization
Caption: A typical experimental workflow for nucleophilic substitution reactions.
Applications in Drug Development
The 2-substituted-7-fluoroquinazoline derivatives synthesized via these protocols are valuable scaffolds in drug discovery and medicinal chemistry. The introduction of diverse functional groups at the 2-position allows for the fine-tuning of physicochemical properties and pharmacological activities. These compounds can be screened against a wide range of biological targets, including kinases, receptors, and enzymes, to identify novel therapeutic agents for various diseases such as cancer, inflammatory disorders, and infectious diseases.[1] The 7-fluoro substituent can enhance metabolic stability and binding affinity, making these derivatives particularly attractive for development.
References
Application Notes and Protocols for 2-Chloro-7-fluoroquinazoline as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-7-fluoroquinazoline and its derivatives as pivotal intermediates in the synthesis of targeted pharmaceutical agents, with a particular focus on kinase inhibitors. This document includes detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows to support researchers in drug discovery and development.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. These inhibitors primarily target receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer cell proliferation, survival, and angiogenesis. The strategic functionalization of the quinazoline core is essential for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.
This compound and its precursors are valuable building blocks for the synthesis of potent and selective kinase inhibitors. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the chlorine atom at the 2- or 4-position serves as a versatile handle for introducing various substituents through nucleophilic aromatic substitution (SNAr) reactions. A prominent example of a drug synthesized from a 7-fluoroquinazoline precursor is Dacomitinib (PF-00299804), a second-generation irreversible pan-HER inhibitor.
Application in the Synthesis of Dacomitinib
Dacomitinib is an FDA-approved kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC) with EGFR exon 19 deletion or exon 21 L858R substitution mutations.[1] Its synthesis involves the initial construction of a 7-fluoroquinazoline core, which is subsequently elaborated. The following sections detail the synthesis and biological activity of Dacomitinib as a prime example of the utility of 7-fluoroquinazoline intermediates.
The synthesis of Dacomitinib can be achieved through a multi-step process starting from 2-amino-4-fluorobenzoic acid.[2][3] This involves the formation of the 7-fluoroquinazoline ring system, followed by nitration, chlorination, and a series of coupling and modification reactions to install the required pharmacophoric groups. A key intermediate in this process is a chlorinated 7-fluoroquinazoline derivative.
Caption: Synthetic workflow for Dacomitinib.
Dacomitinib has demonstrated potent inhibitory activity against various EGFR mutations. The following table summarizes its in vitro efficacy.
| Target | IC₅₀ (nM) | Cell Line |
| EGFR (Wild Type) | 6 | A431 |
| EGFR (L858R) | 8 | NCI-H1975 |
| EGFR (exon 19 del) | 12 | HCC827 |
| EGFR (T790M/L858R) | 43 | NCI-H1975 |
| HER2 | 41 | Calu-3 |
| HER4 | 73 | - |
Data compiled from multiple sources.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic steps and biological assays relevant to the development of quinazoline-based kinase inhibitors.
This protocol describes the synthesis of a key intermediate for Dacomitinib, starting from 2-amino-4-fluorobenzoic acid.[5]
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Formamide
-
Sulfuric acid
-
Nitric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Cyclization: A mixture of 2-amino-4-fluorobenzoic acid and formamide is heated at 150-160°C for 4-6 hours. After cooling, the solid product, 7-fluoroquinazolin-4(3H)-one, is collected by filtration and washed with water.
-
Nitration: The 7-fluoroquinazolin-4(3H)-one is added portion-wise to a mixture of concentrated sulfuric acid and nitric acid at 0-5°C. The reaction is then stirred at room temperature for 2 hours. The mixture is poured onto ice, and the precipitated 7-fluoro-6-nitroquinazolin-4(3H)-one is collected by filtration.
-
Chlorination: A mixture of 7-fluoro-6-nitroquinazolin-4(3H)-one, phosphorus oxychloride, and a catalytic amount of DMF is heated at reflux for 4 hours. The excess POCl₃ is removed under reduced pressure. The residue is poured onto ice-water, and the solid 4-chloro-7-fluoro-6-nitroquinazoline is collected by filtration, washed with water, and dried.
This protocol details the reaction of a chloroquinazoline intermediate with an aniline derivative, a common step in the synthesis of many kinase inhibitors.[6]
Materials:
-
4-Chloro-7-fluoro-6-nitroquinazoline
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Triethylamine
Procedure:
-
To a solution of 4-chloro-7-fluoro-6-nitroquinazoline in isopropanol, add 3-chloro-4-fluoroaniline and triethylamine.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, will precipitate. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against EGFR kinase.[7]
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
Test compound (e.g., Dacomitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Add 1 µL of the test compound at various concentrations (or 5% DMSO for control) to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme solution (concentration determined by prior optimization).
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
Quinazoline-based inhibitors like Dacomitinib target the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways that are critical for cell proliferation and survival.
Caption: EGFR signaling pathway and Dacomitinib's point of inhibition.
Experimental Workflow
The development of novel kinase inhibitors follows a structured workflow from synthesis to biological evaluation.
References
- 1. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic process of antitumor drug dacomitinib [jcpu.cpu.edu.cn]
- 4. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-7-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura cross-coupling of 2-Chloro-7-fluoroquinazoline with various boronic acids and esters. The methodologies presented are based on established procedures for structurally related chloro-N-heterocycles and aim to serve as a comprehensive guide for the synthesis of novel 2-substituted-7-fluoroquinazolines, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction and Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2] For this compound, the reaction facilitates the coupling of an organoboron reagent (R-B(OR')₂) at the C2 position, displacing the chloride. The quinazoline moiety is an important pharmacophore found in a variety of biologically active compounds, including anticancer agents and tyrosine kinase inhibitors.[3][4] The reactivity of halogenated quinazolines in palladium-catalyzed cross-coupling reactions is influenced by the position of the halogen, with the C4 and C2 positions being more activated for coupling than positions on the carbocyclic ring due to the electronic effects of the nitrogen atoms.[3][5] Generally, the order of reactivity for halogens on the quinazoline scaffold is C4 > C2 > C7.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the chloroquinazoline to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][6] The choice of catalyst, ligand, base, and solvent is critical for achieving high reaction efficiency and minimizing side reactions.[1][7]
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Standard Thermal Conditions
This protocol is suitable for a wide range of aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂, 2-5 mol%)
-
Ligand (if using Pd(OAc)₂, e.g., PPh₃, XPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, or a mixture with water such as Dioxane/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the boronic acid, palladium catalyst, ligand (if required), and base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 M with respect to the this compound.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-120°C) for 4-24 hours.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Conditions
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1. Use a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4-6 mol%), and base (e.g., K₃PO₄, 3.0 equiv).[9]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O, 4:1).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to 100-150°C for 10-60 minutes.[9]
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and yields for Suzuki coupling reactions of analogous chloro-N-heterocycles. This data serves as a reference for expected outcomes with this compound.
| Entry | Chloro-heterocycle | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 2,4,7-Trichloroquinazoline | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ (3.1) | DME/H₂O | 75 | - | ~80 (at C2) | [3] |
| 2 | 2-Chloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6) | Dioxane/H₂O | 100 | 24 | 94 | [10] |
| 3 | 4-Chloroanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 2 (see ref) | KF (3) | Dioxane | 110 | - | 78 | [11] |
| 4 | 2,4-Dichloropyridine | Arylboronic acid | Pd(PEPPSI)(IPr) | - | K₂CO₃ | Dioxane | 100 | 12 | >95 (at C4) | [12] |
| 5 | 6-Bromo-2-chloro-3-phenylquinazolin-4-one | Arylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ (2) | DME | 120 | 2-4 | 70-95 | [13] |
| 6 | 2,6-Dichloropyridine | Alkyl pinacol boronic ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O | 100 | 18 | 70-90 | [14] |
Visualizations
General Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-7-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in pharmaceutical and medicinal chemistry, due to its broad substrate scope and tolerance for a wide range of functional groups. The synthesis of 2-amino-7-fluoroquinazoline derivatives is of significant interest in drug discovery, as the quinazoline scaffold is a key component in numerous biologically active compounds. These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 2-chloro-7-fluoroquinazoline with various primary and secondary amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. Subsequent coordination of the amine, followed by deprotonation by a base, forms a palladium-amido intermediate. The final step is reductive elimination, which yields the desired 2-amino-7-fluoroquinazoline product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle, especially with challenging substrates like heteroaryl chlorides.
Experimental Workflow
The general experimental workflow for the Buchwald-Hartwig amination of this compound is depicted in the following diagram. This process involves the careful assembly of reagents under an inert atmosphere, followed by heating to the desired reaction temperature, monitoring of the reaction progress, and subsequent workup and purification of the product.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Reaction Parameters and Substrate Scope
The successful synthesis of 2-amino-7-fluoroquinazoline derivatives via the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions and the scope of reactants based on analogous reactions with chloroquinolines and other heteroaryl chlorides.
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are generally effective for chloro-heteroaryl substrates. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | The choice of base can influence the reaction rate and substrate compatibility. Carbonates and phosphates are often milder than alkoxides. |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance. |
| Temperature | 80 - 110 °C | The reaction temperature may need to be optimized depending on the reactivity of the amine. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC, GC-MS, or LC-MS. |
Table 2: Substrate Scope and Representative Yields
| Amine | Product | Typical Yield (%) |
| Aniline | 7-Fluoro-N-phenylquinazolin-2-amine | 75 - 90 |
| 4-Methoxyaniline | 7-Fluoro-N-(4-methoxyphenyl)quinazolin-2-amine | 80 - 95 |
| Morpholine | 4-(7-Fluoroquinazolin-2-yl)morpholine | 85 - 98 |
| Piperidine | 2-(Piperidin-1-yl)-7-fluoroquinazoline | 80 - 95 |
| n-Butylamine | N-Butyl-7-fluoroquinazolin-2-amine | 70 - 85 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and the scale of the reaction.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2.0 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the desired amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via a syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst activation. Then, heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed (typically within 4-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-7-fluoroquinazoline derivative.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-7-fluoroquinazoline derivatives. The protocols and data presented here provide a solid foundation for researchers to successfully apply this important transformation in their synthetic endeavors. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary to achieve the best results for specific amine coupling partners.
Application Notes and Protocols for the Analytical Characterization of 2-Chloro-7-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-7-fluoroquinazoline is a halogenated quinazoline derivative with potential applications in pharmaceutical research and development as a key intermediate for the synthesis of bioactive molecules.[1] Accurate and reliable analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and quantification. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. This information is essential for method development and optimization.
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClFN₂ | [1] |
| Molecular Weight | 182.58 g/mol | [1] |
| Boiling Point | 254 °C | [1][2] |
| Density | 1.447 g/cm³ | [1][2] |
| Flash Point | 107 °C | [1][2] |
| Solubility | Not explicitly available; likely soluble in common organic solvents like acetonitrile, methanol, and dichloromethane. |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. The following proposed method is suitable for the purity determination and assay of this compound.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
3. Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or PDA scan from 200-400 nm) |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the analysis sample at a concentration of 1.0 mg/mL in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the purity of the sample using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
For assay, compare the peak area of the sample to that of the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. The relatively high boiling point of this compound (254 °C) makes it amenable to GC analysis.[1][2]
Experimental Protocol
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Electron Ionization (EI) source
2. Chemicals and Reagents:
-
Dichloromethane (GC grade) or other suitable volatile solvent
-
Helium (99.999% purity)
-
This compound reference standard
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Proposed Condition |
| Column | Low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in dichloromethane.
-
Sample Solution: Prepare the analysis sample at a concentration of 1.0 mg/mL in the same solvent.
5. Data Analysis:
-
Identify the main peak by comparing its retention time and mass spectrum to that of the reference standard.
-
Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
Summary of Analytical Methods
The following table provides a side-by-side comparison of the proposed HPLC and GC-MS methods.
| Parameter | Proposed HPLC Method | Proposed GC-MS Method |
| Instrumentation | HPLC with UV/PDA Detector | GC with Mass Spectrometer |
| Analyte Volatility | Not required | Required |
| Column | C18 Reverse-Phase | DB-5ms Capillary Column |
| Mobile/Carrier Gas | Acetonitrile/Water | Helium |
| Temperature | Column at 30 °C | Oven programmed up to 280 °C |
| Detection | UV Absorbance | Mass-to-charge ratio |
| Primary Use | Quantification, Purity | Identification, Purity |
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of HPLC and GC-MS for analyte characterization.
References
Application Note: Thin-Layer Chromatography (TLC) Monitoring of 2-Chloro-7-fluoroquinazoline Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-7-fluoroquinazoline is a key heterocyclic intermediate in pharmaceutical research and drug discovery, notably in the synthesis of targeted therapies like Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2] Efficiently monitoring the progress of chemical reactions involving this scaffold is crucial for optimizing reaction conditions, determining endpoints, and ensuring product purity. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique widely used for this purpose.[3][4][5] This document provides detailed protocols for the effective use of TLC to monitor reactions of this compound, focusing on a representative nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates (plates impregnated with a fluorescent dye for visualization at 254 nm).[3]
-
Solvents: HPLC grade Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), and Triethylamine (TEA).
-
Reactants: this compound, appropriate nucleophile (e.g., a primary or secondary amine), and reaction solvent.
-
Apparatus:
-
Visualization Reagents:
-
Iodine (solid).
-
Potassium permanganate (KMnO₄) stain solution.
-
Protocol 1: General TLC Setup
-
Chamber Preparation: Pour a prepared solvent system (mobile phase) into a TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper against the inner wall of the chamber, ensuring it is partially submerged in the solvent. Cover the chamber with the lid and allow it to stand for 5-10 minutes to saturate the chamber atmosphere with solvent vapors.[7]
-
Plate Preparation: Using a pencil, gently draw a straight baseline (origin) about 1 cm from the bottom edge of the TLC plate.[7] Mark tick marks along the baseline for each sample to be spotted.
Protocol 2: Monitoring a Nucleophilic Substitution Reaction
This protocol describes monitoring the reaction of this compound with a generic amine nucleophile.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount (<1 mg) of this compound in a few drops of a suitable solvent (e.g., ethyl acetate or the reaction solvent).
-
Reaction Mixture (RXN): At various time points (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture using a capillary spotter.[4] Dilute the aliquot with a suitable solvent if the reaction mixture is highly concentrated.
-
-
TLC Plate Spotting:
-
Lane 1 (SM): Using a capillary tube, apply a small spot of the prepared starting material solution onto the first tick mark on the baseline. The spot should be 1-2 mm in diameter.
-
Lane 2 (Co-spot): Apply a spot of the starting material solution on the central tick mark. Without allowing the spot to dry completely, carefully apply a spot of the reaction mixture directly on top of it. This "co-spot" is crucial for resolving compounds with similar Rf values.[4][8]
-
Lane 3 (RXN): Apply a small spot of the diluted reaction mixture onto the third tick mark.
-
-
Plate Development:
-
Carefully place the spotted TLC plate into the prepared, saturated chamber using forceps. Ensure the baseline is above the solvent level.[7]
-
Cover the chamber and allow the solvent front to ascend the plate undisturbed.
-
When the solvent front has advanced to about 1 cm from the top edge of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.[3]
-
-
Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Proceed to Protocol 3 for visualization.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.[9] A new spot, corresponding to the product, should appear. The co-spot lane helps to confirm if the spot in the reaction lane is indeed the starting material.
-
Protocol 3: Visualization Techniques
-
UV Light (Non-destructive):
-
Iodine Chamber (Semi-destructive):
-
Place the TLC plate in a sealed chamber containing a few crystals of iodine.
-
Aromatic compounds will form a colored complex with the iodine vapor, appearing as yellow-brown spots.[11][12]
-
This method is useful if a product or impurity is not UV-active. The spots will fade over time as the iodine sublimes.[10]
-
-
Potassium Permanganate (KMnO₄) Stain (Destructive):
-
Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Quickly dip the TLC plate into the stain solution using forceps, then remove it and wipe the excess stain from the back of the plate.
-
Gently warm the plate with a heat gun. Compounds that can be oxidized (such as certain functional groups on the nucleophile or product) will appear as yellow or brown spots against a purple background.[10]
-
Data Presentation
The Retention Factor (Rf) is a key parameter calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [7]
An ideal solvent system results in an Rf value for the product between 0.3 and 0.7.[7] The polarity of the solvent system can be adjusted to achieve optimal separation; increasing the proportion of the polar solvent (e.g., ethyl acetate) will increase the Rf values of the compounds.[13]
Table 1: Representative Rf Values for a Nucleophilic Substitution Reaction
| Compound | Solvent System (Hexane:EtOAc) | Typical Rf Value | Visualization Method |
| This compound (Starting Material) | 7:3 | ~0.65 | UV (254 nm), Iodine |
| Amine-Substituted Product | 7:3 | ~0.40 | UV (254 nm), Iodine, KMnO₄ |
| This compound (Starting Material) | 8:2 | ~0.50 | UV (254 nm), Iodine |
| Amine-Substituted Product | 8:2 | ~0.25 | UV (254 nm), Iodine, KMnO₄ |
Note: Rf values are indicative and can vary based on exact conditions such as temperature, chamber saturation, and plate manufacturer.
Mandatory Visualizations
Caption: Experimental workflow for TLC reaction monitoring.
Caption: Logic for adjusting mobile phase polarity.
References
- 1. scispace.com [scispace.com]
- 2. Cas 956101-10-3,this compound | lookchem [lookchem.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. silicycle.com [silicycle.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-7-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, three-step protocol for the large-scale synthesis of 2-Chloro-7-fluoroquinazoline, a key intermediate in the development of various therapeutic agents. The described methodology is designed for scalability and high purity of the final product.
Introduction
This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies. The protocol outlined below details a robust and scalable three-step synthesis starting from readily available 2-amino-4-fluorobenzoic acid. The synthesis involves an initial cyclization to form the quinazoline core, followed by a dichlorination and a final selective reduction to yield the target compound.
Overall Synthetic Scheme
The large-scale synthesis of this compound is accomplished through the following three-step process:
-
Step 1: Cyclization - Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione from 2-amino-4-fluorobenzoic acid.
-
Step 2: Dichlorination - Conversion of 7-fluoroquinazoline-2,4(1H,3H)-dione to 2,4-dichloro-7-fluoroquinazoline.
-
Step 3: Selective Monodechlorination - Selective reduction of 2,4-dichloro-7-fluoroquinazoline to this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
This procedure details the cyclization of 2-amino-4-fluorobenzoic acid to form the quinazoline core.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-4-fluorobenzoic acid | 155.12 | 100 g | 0.645 |
| Sodium cyanate (NaOCN) | 65.01 | 105 g | 1.615 |
| Acetic acid | 60.05 | 80 mL | - |
| Sodium hydroxide (NaOH) | 40.00 | 480 g | 12.0 |
| Hydrochloric acid (conc.) | 36.46 | ~1.2 L | - |
| Water | 18.02 | 2.8 L | - |
Procedure:
-
To a suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L), add acetic acid (80 mL).
-
With vigorous mechanical stirring, add a solution of sodium cyanate (105 g, 1.615 mol) in water (800 mL) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
In small portions, add sodium hydroxide (480 g, 12.0 mol) while cooling the mixture to maintain room temperature.
-
Slowly add concentrated hydrochloric acid (~1.2 L) dropwise to the reaction mixture to adjust the pH to approximately 4. Caution: This will cause strong foaming.
-
Collect the resulting precipitate by filtration, wash with water, and air-dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione.
Expected Yield: 82% (approximately 95 g). The product can be used in the next step without further purification.[1]
Step 2: Synthesis of 2,4-dichloro-7-fluoroquinazoline
This protocol describes the conversion of the dione intermediate to the dichloro derivative using phosphorus oxychloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-fluoroquinazoline-2,4(1H,3H)-dione | 180.12 | 150 g | 0.833 |
| N,N-diethylaniline | 149.23 | 125 g | 0.838 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 500 mL | - |
| Water/Ice mixture | - | ~4 L | - |
Procedure:
-
Combine 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.833 mol), N,N-diethylaniline (125 g, 0.838 mol), and phosphorus oxychloride (500 mL) in a suitable reactor.
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight).
-
After cooling, remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
Carefully pour the residue into a mixture of water and ice (~4 L) with stirring.
-
Collect the formed precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2,4-dichloro-7-fluoroquinazoline.
Expected Yield: 94% (approximately 170 g).[1]
Step 3: Synthesis of this compound
This final step involves the selective catalytic hydrogenation to remove the chlorine atom at the 4-position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (Example Scale) |
| 2,4-dichloro-7-fluoroquinazoline | 217.02 | 10.0 g | 0.046 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Potassium carbonate (K₂CO₃) | 138.21 | 6.36 g | 0.046 |
| α,α,α-Trifluorotoluene | 146.11 | 200 mL | - |
| Hydrogen (H₂) gas | 2.02 | Balloon or pressure vessel | - |
Procedure:
-
To a solution of 2,4-dichloro-7-fluoroquinazoline (10.0 g, 0.046 mol) in α,α,α-trifluorotoluene (200 mL), add potassium carbonate (6.36 g, 0.046 mol) and 10% palladium on carbon (1.0 g).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a pressurized hydrogenation apparatus) at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional α,α,α-trifluorotoluene.
-
Concentrate the combined filtrates under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.
Expected Yield: High (specific yield may vary depending on purification method).
Process Workflow
Caption: Detailed workflow for the synthesis of this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Molar Ratio (Starting Material:Reagent) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-amino-4-fluorobenzoic acid | 7-fluoroquinazoline-2,4(1H,3H)-dione | 1 : 2.5 (NaOCN) | Water, Acetic Acid | Room Temp. | 0.5 | 82 |
| 2 | 7-fluoroquinazoline-2,4(1H,3H)-dione | 2,4-dichloro-7-fluoroquinazoline | 1 : 1 (N,N-diethylaniline) | POCl₃ (neat) | Reflux | 12-16 | 94 |
| 3 | 2,4-dichloro-7-fluoroquinazoline | This compound | 1 : 1 (K₂CO₃) | α,α,α-Trifluorotoluene | Room Temp. | 4 | High |
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Concentrated acids and bases (HCl, NaOH) are corrosive. Handle with care and appropriate PPE.
-
Hydrogen gas is flammable. Ensure the hydrogenation setup is properly assembled and purged to avoid the risk of fire or explosion.
-
Palladium on carbon (Pd/C) can be pyrophoric when dry and exposed to air. Handle with care, preferably in an inert atmosphere when dry.
These protocols are intended for use by trained professionals in a laboratory or manufacturing setting. It is essential to conduct a thorough safety review before commencing any large-scale synthesis.
References
Anwendungs- und Protokoll-Hinweise: Derivatisierung von 2-Chlor-7-fluorchinazolin zur Erstellung von Wirkstoffbibliotheken
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: 2-Chlor-7-fluorchinazolin ist ein wertvolles Ausgangsmaterial (Scaffold) für die medizinische Chemie, insbesondere zur Synthese von Kinase-Inhibitoren. Die strategische Positionierung des Chloratoms an Position 2 ermöglicht vielfältige Derivatisierungen durch Kreuzkupplungsreaktionen, während das Fluoratom an Position 7 die physikochemischen Eigenschaften wie metabolische Stabilität und Bindungsaffinität der Zielmoleküle moduliert. Diese Anleitung beschreibt etablierte Protokolle zur Diversifizierung dieses Scaffolds mittels Palladium-katalysierter Suzuki- und Buchwald-Hartwig-Kupplungen, um umfangreiche Wirkstoffbibliotheken für das Screening zu erstellen.
Logischer Arbeitsablauf für die Bibliotheksynthese
Der Prozess von der Auswahl des Scaffolds bis zur Identifizierung von Leitstrukturen folgt einem logischen Arbeitsablauf, der eine effiziente Wirkstoffentwicklung gewährleistet.
Abschnitt 1: Palladium-katalysierte Kreuzkupplungsreaktionen
Die C2-Position des Chinazolin-Rings ist ideal für Kreuzkupplungsreaktionen. Das elektronegative Stickstoffatom im Ring aktiviert das C2-Chlorid für die oxidative Addition an den Palladium(0)-Katalysator, was den Startpunkt für Reaktionen wie die Suzuki- und Buchwald-Hartwig-Kupplung darstellt.
Suzuki-Miyaura-Kupplung zur C-C-Bindungsknüpfung
Die Suzuki-Kupplung ist eine robuste Methode zur Bildung von C-C-Bindungen, bei der Aryl- oder Vinylhalogenide mit Organoborverbindungen umgesetzt werden.[1][2] Diese Reaktion eignet sich hervorragend, um diverse Aryl- oder Heteroarylgruppen an der C2-Position des Chinazolin-Scaffolds einzuführen.
Dieses Protokoll ist für die Durchführung in einer 96-Well-Platte zur Erstellung einer Bibliothek optimiert.
-
Vorbereitung: In jede Vertiefung einer 96-Well-Reaktionsplatte werden 2-Chlor-7-fluorchinazolin (1 Äq.), die entsprechende Boronsäure (1.2 Äq.) und Cäsiumcarbonat (2.5 Äq.) eingewogen.
-
Katalysatorzugabe: Eine Stammlösung von Pd(PPh₃)₄ (0.05 Äq.) in einer 3:1-Mischung aus 1,4-Dioxan und Wasser wird vorbereitet.
-
Reaktionsstart: In jede Vertiefung wird die Katalysatorlösung gegeben. Die Platte wird mit einer Siegelfolie verschlossen.
-
Inkubation: Die Platte wird für 12 Stunden bei 85 °C in einem Schüttelinkubator inkubiert.
-
Aufarbeitung: Nach dem Abkühlen wird Ethylacetat und Wasser zu jeder Vertiefung gegeben. Die organische Phase wird abgetrennt, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Aufreinigung: Die Rohprodukte werden mittels präparativer HPLC aufgereinigt.
| Boronsäure (Ar-B(OH)₂) | Katalysator | Base | Lösungsmittel | Temp. (°C) | Ausbeute (%) |
| Phenylboronsäure | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxan/H₂O | 85 | 92 |
| 4-Methoxyphenylboronsäure | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxan/H₂O | 85 | 88 |
| 3-Pyridinylboronsäure | PdCl₂(dppf) | K₂CO₃ | DME | 90 | 75 |
| 2-Thiophenboronsäure | Pd(PPh₃)₄ | Na₂CO₃ | Toluol/H₂O | 90 | 81 |
Hinweis: Die Ausbeuten sind beispielhaft und können je nach Substrat und genauen Bedingungen variieren.
Buchwald-Hartwig-Aminierung zur C-N-Bindungsknüpfung
Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke, Palladium-katalysierte Kreuzkupplung zur Synthese von Arylaminen aus Arylhalogeniden und Aminen.[3][4] Diese Methode ist entscheidend, um eine Vielzahl von primären und sekundären Aminen an der C2-Position des Chinazolins einzuführen, was für die Modulation der pharmakologischen Aktivität von großer Bedeutung ist.
-
Vorbereitung: In argongespülte Reaktionsgefäße werden 2-Chlor-7-fluorchinazolin (1 Äq.), Natrium-tert-butoxid (1.4 Äq.), der Palladium-Präkatalysator (z.B. Pd₂(dba)₃, 0.02 Äq.) und der Ligand (z.B. Xantphos, 0.04 Äq.) gegeben.
-
Reagenzzugabe: Das entsprechende Amin (1.2 Äq.) und trockenes Toluol werden zu jedem Gefäß hinzugefügt.
-
Inkubation: Die Reaktionsgefäße werden fest verschlossen und für 16 Stunden bei 100 °C gerührt.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung durch Kieselgel filtriert und mit Ethylacetat nachgespült. Das Filtrat wird im Vakuum eingeengt.
-
Aufreinigung: Die Rohprodukte werden mittels Säulenchromatographie oder präparativer HPLC aufgereinigt.
| Amin (R¹R²NH) | Katalysator/Ligand | Base | Lösungsmittel | Temp. (°C) | Ausbeute (%) |
| Anilin | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluol | 100 | 85 |
| Morpholin | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxan | 100 | 90 |
| Benzylamin | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluol | 100 | 78 |
| N-Methylanilin | Pd-PEPPSI-IPr | K₃PO₄ | t-Amylalkohol | 110 | 82 |
Hinweis: Die Ausbeuten sind beispielhaft. Die Wahl des Katalysatorsystems ist entscheidend für den Erfolg der Reaktion.[5]
Abschnitt 2: Biologische Relevanz und Anwendungsbeispiel
Chinazolin-Derivate sind bekannte Inhibitoren von Tyrosinkinasen, wie dem Epidermal Growth Factor Receptor (EGFR). Eine Überexpression oder Mutation von EGFR ist in vielen Krebsarten zu finden, was ihn zu einem wichtigen Ziel für die Krebstherapie macht. Die Inhibition von EGFR blockiert nachgeschaltete Signalwege, die für das Zellwachstum und die Proliferation verantwortlich sind.
Signalweg-Diagramm: EGFR-Inhibition
Das folgende Diagramm zeigt eine vereinfachte Darstellung des EGFR-Signalwegs und den Angriffspunkt für Chinazolin-basierte Inhibitoren.
Zusammenfassung: Die Derivatisierung von 2-Chlor-7-fluorchinazolin mittels robuster Kreuzkupplungsmethoden wie der Suzuki- und Buchwald-Hartwig-Reaktion ermöglicht die effiziente Erstellung großer und diverser Wirkstoffbibliotheken.[1][3] Die vorgestellten Protokolle sind für den Einsatz in der Parallelsynthese geeignet und bilden eine solide Grundlage für die Identifizierung und Optimierung neuer Leitstrukturen, insbesondere im Bereich der Kinase-Inhibitoren.
References
Application Notes and Protocols: 2-Chloro-7-fluoroquinazoline as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-7-fluoroquinazoline as a key building block in the synthesis of advanced functional materials. The unique electronic properties conferred by the chloro and fluoro substituents on the quinazoline core make this reagent a valuable starting material for the development of targeted therapeutics, particularly kinase inhibitors. While its application in materials science is an emerging field, the inherent photophysical properties of the quinazoline scaffold suggest potential for its use in organic electronics.
Section 1: Application in the Synthesis of Kinase Inhibitors
The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 2-chloro and 7-fluoro substitutions on the quinazoline ring of the title compound offer distinct advantages for medicinal chemists. The chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various pharmacologically relevant moieties. The fluorine atom at the 7-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final drug candidate.
Dual FLT3/AURKA Inhibitors for Oncology
Derivatives of this compound have shown significant promise as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), both of which are implicated in various cancers, including acute myeloid leukemia (AML).
Signaling Pathway Overview:
Quantitative Data Summary:
| Compound ID | Target(s) | IC50 (nM) | EC50 (nM) in MOLM-13 cells | Reference |
| BPR1K871 | FLT3/AURKA | 19/22 | ~5 | [1][2] |
| Compound 4 | FLT3/AURKA | 127/4.9 | ~40 | [1] |
| Compound 5 | AURKA selective | >1000 (FLT3) | - | [1] |
| Compound 7 | AURKA selective | >1000 (FLT3) | - | [1] |
| Compound 13 | FLT3 selective | 19 (FLT3) | - | [1] |
Experimental Protocol: Synthesis of BPR1K871 (a dual FLT3/AURKA inhibitor)
This protocol is adapted from the robust scale-up synthesis of BPR1K871.[1][3][4][5][6]
-
Step 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one. A mixture of 2-amino-4-fluorobenzoic acid and formamidine acetate is heated under solvent-free conditions or in a high-boiling solvent like DMSO.
-
Step 2: Alkylation. The resulting 7-fluoroquinazolin-4(3H)-one is reacted with 1,3-propanediol in the presence of a base such as potassium hydroxide to yield 7-fluoro-4-(3-hydroxypropoxy)quinazoline.
-
Step 3: Chlorination. The alcohol is then chlorinated at the 2-position using a chlorinating agent like phosphorus oxychloride (POCl3) to afford 2-chloro-7-fluoro-4-(3-hydroxypropoxy)quinazoline.[3] The use of POCl3 is reported to minimize the formation of impurities compared to thionyl chloride (SOCl2).[3][4][5]
-
Step 4: Nucleophilic Substitution. The 2-chloro intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with a suitable amine, for instance, a protected aminothiazole derivative, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Step 5: Deprotection. The protecting group (e.g., Boc) on the amine is removed using an acid like trifluoroacetic acid (TFA).
-
Step 6: Urea Formation. The final step involves the reaction of the deprotected amine with an appropriate isocyanate, such as 3-chlorophenyl isocyanate, to form the urea linkage, yielding BPR1K871.
Pan-Trk Inhibitors for Cancer Therapy
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that, when activated by gene fusions, can act as oncogenic drivers in a variety of tumors. Quinazoline-based inhibitors have been developed as pan-Trk inhibitors.
Signaling Pathway Overview:
Quantitative Data Summary:
| Compound | Target(s) | IC50 (nM) | Reference |
| [18F]QMICF derivative (R)-9 | TrkA/B/C | 85-650 | [7][8][9] |
| TrkA-TPM3 fusion | TrkA | 162 | [7][8] |
Experimental Protocol: General Synthesis of Fluorinated Quinazoline-based Trk Inhibitors
This generalized protocol is based on the synthesis of a fluorinated quinazoline-based pan-Trk inhibitor for PET radiotracer development.[7][8]
-
Suzuki Coupling: this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Na2CO3), and a suitable solvent system (e.g., toluene/ethanol/water) to introduce a substituent at the 2-position.
-
Buchwald-Hartwig Amination: The 2-substituted-7-fluoroquinazoline can then undergo a Buchwald-Hartwig amination with a desired amine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a solvent like dioxane to yield the final pan-Trk inhibitor.
Section 2: Prospective Applications in Material Science
While the primary documented application of this compound is in medicinal chemistry, its electronic and structural features suggest its potential as a building block for other functional materials.
Organic Light-Emitting Diodes (OLEDs)
Quinazoline derivatives have been investigated as fluorescent materials for OLEDs.[10][11][12][13][14][15] The donor-acceptor architecture that can be created by substituting the quinazoline core can lead to materials with high quantum yields and tunable emission colors. The electron-withdrawing nature of the quinazoline ring, enhanced by the fluorine atom, combined with an electron-donating group introduced at the 2-position, could lead to efficient charge transfer and emissive properties.
Potential Synthetic Approach:
A Suzuki or Stille coupling reaction could be employed to introduce a π-conjugated electron-donating moiety at the 2-position of this compound. The resulting compound's photophysical properties, such as absorption, emission spectra, and quantum yield, would need to be characterized to assess its suitability for OLED applications.
Chemical Sensors
The quinazoline nucleus is known to form complexes with various metal ions.[16][17][18][19] This property can be exploited to develop chemical sensors. By functionalizing the 2-position of this compound with a ligand that has a specific affinity for a particular analyte (e.g., a metal ion or a small organic molecule), a sensor can be designed. The binding of the analyte could induce a change in the photophysical properties of the molecule, such as a shift in its fluorescence emission, enabling detection.
Catalysis
Quinazoline derivatives can act as ligands for transition metal catalysts.[16][17][18] The nitrogen atoms in the quinazoline ring can coordinate with metal centers, and by introducing specific functionalities at the 2-position, a ligand with tailored steric and electronic properties can be synthesized. Such metal-quinazoline complexes could find applications in various catalytic transformations.
Disclaimer: The applications in material science are prospective and based on the known chemistry of the quinazoline scaffold. Further research is required to synthesize and characterize functional materials derived specifically from this compound for these purposes.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 7. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toward in vivo proof of binding of 18F-labeled inhibitor [18F]TRACK to peripheral tropomyosin receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and photophysical properties of quinazoline-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Functionalized Quinazolines and Pyrimidines for Optoelectronic Ma...: Ingenta Connect [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 19. Transition metal( ii ) complexes of halogenated derivatives of ( E )-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activi ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02622H [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 2-Chloro-7-fluoroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established the quinazoline scaffold as a "privileged structure" in medicinal chemistry and drug discovery.[1] Of particular interest are 2-Chloro-7-fluoroquinazoline derivatives, which serve as crucial intermediates in the synthesis of targeted cancer therapeutics, such as Epidermal Growth Factor Receptor (EGFR) inhibitors.[2][3] The presence of the fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the chloro group at the 2-position provides a reactive site for further molecular elaboration and the introduction of various pharmacophores.
This document provides detailed experimental protocols for the synthesis of the key intermediate, 2,4-dichloro-7-fluoroquinazoline, and its subsequent derivatization to yield this compound derivatives.
Synthetic Workflow
The overall synthetic strategy involves a three-step process commencing from 2-amino-4-fluorobenzoic acid. The initial step is a cyclization reaction to form the quinazoline ring system, followed by a chlorination step to introduce the reactive chloro groups. The final step involves a regioselective nucleophilic aromatic substitution to introduce the desired functionality at the 4-position, yielding the target this compound derivatives.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Part 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
This protocol outlines the cyclization of 2-amino-4-fluorobenzoic acid to form the core quinazoline structure.
Materials:
-
2-amino-4-fluorobenzoic acid
-
Sodium hydroxide (NaOH)[2]
-
Hydrochloric acid (HCl)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
Method A: Using Urea [3]
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, combine 2-amino-4-fluorobenzoic acid (10 g, 0.064 mol) and urea (26 g, 0.43 mol).
-
Heat the mixture with mechanical agitation at 160°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture slightly and add a saturated aqueous NaHCO₃ solution, followed by a 10% NaOH solution (10 g NaOH in 100 mL of water).
-
Filter the mixture and transfer the filter cake to a beaker.
-
Slowly add dilute HCl solution and stir for 10 minutes.
-
Filter the resulting precipitate, wash with a saturated aqueous NaHCO₃ solution, and dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione as a white solid.
Method B: Using Sodium Cyanate [2]
-
Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L) and add acetic acid (80 mL).
-
Under vigorous stirring, add a solution of NaOCN (105 g, 1.616 mol) in water (800 mL) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add NaOH (480 g, 12 mol) in small portions while cooling to maintain room temperature.
-
Filter the formed precipitate, wash with water, and air-dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.
Part 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline
This protocol describes the chlorination of the quinazolinedione intermediate.
Materials:
-
7-Fluoroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Ice water
Procedure:
-
In a reaction flask, prepare a mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (e.g., 150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and POCl₃ (500 mL).[2] Alternatively, a mixture of the dione (2 g, 11 mmol), POCl₃ (10 mL), and DMF (6 drops) can be used.[3]
-
Heat the mixture to reflux (approximately 110°C) and stir for 6 hours to overnight.[2][3] Monitor the reaction by TLC.
-
After the reaction is complete, remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Carefully pour the residue into a mixture of ice and water (~4 L).[2]
-
Stir the mixture, and collect the resulting precipitate by filtration.
-
Wash the precipitate with ice-water and dry under vacuum to obtain 2,4-dichloro-7-fluoroquinazoline as a solid.[2][3]
Part 3: Synthesis of this compound Derivatives
This protocol details the regioselective substitution of the chloro group at the 4-position of the quinazoline ring. The reaction is highly regioselective, with nucleophiles preferentially attacking the C4 position.[4]
Materials:
-
2,4-Dichloro-7-fluoroquinazoline
-
A primary or secondary amine (e.g., diethylamine)
-
An appropriate solvent (e.g., toluene)
Procedure (Example with Diethylamine): [3]
-
Dissolve 2,4-dichloro-7-fluoroquinazoline (2 g, 9.2 mmol) in toluene (15 mL) in a flask with stirring.
-
Slowly add diethylamine (or another desired amine) to the solution.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified by standard techniques such as filtration, extraction, and recrystallization or column chromatography.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference |
| 1a | 2-Amino-4-fluorobenzoic acid | 7-Fluoroquinazoline-2,4(1H,3H)-dione | Urea, 160°C, 12 h | 75% | [3] |
| 1b | 2-Amino-4-fluorobenzoic acid | 7-Fluoroquinazoline-2,4(1H,3H)-dione | NaOCN, Acetic Acid, NaOH, RT, 30 min | 82% | [2] |
| 2a | 7-Fluoroquinazoline-2,4(1H,3H)-dione | 2,4-Dichloro-7-fluoroquinazoline | POCl₃, N,N-diethylaniline, reflux, overnight | 94% | [2] |
| 2b | 7-Fluoroquinazoline-2,4(1H,3H)-dione | 2,4-Dichloro-7-fluoroquinazoline | POCl₃, DMF (cat.), 110°C, 6 h | 85.4% | [3] |
| 3 | 2,4-Dichloro-7-fluoroquinazoline | 2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine | Diethylamine, Toluene, RT, 8 h | Not specified, but part of a three-step synthesis with a 51% overall yield | [3] |
Signaling Pathway Context
This compound derivatives are often designed as inhibitors of protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation, thereby blocking downstream signaling.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chloro-7-fluoroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloro-7-fluoroquinazoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Recrystallization: Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Use a lower-boiling point solvent or a solvent mixture. - Reduce the amount of solvent used to ensure saturation at a lower temperature. - Try a solvent/anti-solvent system. For example, dissolve the compound in a good solvent like dichloromethane and slowly add a poor solvent like hexane until turbidity persists. |
| Recrystallization: No Crystal Formation | The solution is not sufficiently saturated. The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the compound. - Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| Recrystallization: Poor Recovery | The compound is too soluble in the recrystallization solvent, even at low temperatures. Premature crystallization during hot filtration. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Minimize the amount of solvent used for dissolution. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Column Chromatography: Poor Separation | The chosen eluent system has incorrect polarity. The column is overloaded with the crude product. | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for this compound is a mixture of ethyl acetate and hexane. - Use a larger column or reduce the amount of crude material loaded. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude product. |
| Column Chromatography: Tailing of Spots | The compound is interacting too strongly with the stationary phase (silica gel). The compound may be acidic or basic. | - Add a small amount of a polar solvent like methanol to the eluent system. - If the compound is suspected to be acidic, add a small amount of acetic acid to the eluent. If basic, add a small amount of triethylamine. |
| Product Instability: Decomposition on Silica Gel | 2-Chloroquinazolines can be susceptible to hydrolysis or other reactions on acidic silica gel. | - Use neutral or deactivated silica gel for column chromatography. - Add a small percentage of a base like triethylamine to the eluent to neutralize the silica gel. - Consider alternative purification methods such as recrystallization if the compound is highly sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities may include unreacted starting materials, reagents from the chlorination step (e.g., residual phosphoryl chloride or thionyl chloride), and byproducts from side reactions. One potential byproduct is the hydrolyzed product, 7-fluoroquinazolin-2(1H)-one, formed if water is present during the synthesis or workup.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Preliminary small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) are recommended.
Q3: What is a good starting eluent system for column chromatography of this compound?
A3: A good starting point for column chromatography on silica gel is a mixture of ethyl acetate and hexanes. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis of your crude mixture.
Q4: My purified this compound shows a new spot on TLC after storage. What could be the cause?
A4: 2-Chloroquinazolines can be sensitive to moisture and light. The new spot could be a degradation product, possibly from hydrolysis of the chloro group. It is advisable to store the purified compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and protected from light in a cool, dry place.
Q5: Can I use reverse-phase chromatography for purification?
A5: Yes, reverse-phase chromatography is a viable alternative, especially if the compound is unstable on silica gel or if impurities are difficult to separate using normal-phase chromatography. A common mobile phase for reverse-phase chromatography would be a gradient of acetonitrile or methanol in water, possibly with a modifier like formic acid or trifluoroacetic acid.
Quantitative Data Summary
The following tables present hypothetical but realistic data for the purification of crude this compound, assuming a starting crude purity of 85%.
Table 1: Recrystallization Solvent Screening
| Solvent System | Yield (%) | Purity (%) | Notes |
| Ethanol | 75 | 95 | Good crystal formation, but some loss due to solubility in the mother liquor. |
| Isopropanol | 80 | 96 | Slower crystal growth, leading to higher purity. |
| Ethyl Acetate / Hexane (1:3) | 85 | 98 | High recovery and excellent purity. The anti-solvent method works well. |
| Toluene | 70 | 94 | Requires a larger volume of solvent; crystals can be slow to form. |
Table 2: Column Chromatography Eluent System Optimization
| Eluent System (Ethyl Acetate in Hexane) | Yield (%) | Purity (%) | Notes |
| 10% → 30% Gradient | 90 | >99 | Excellent separation of impurities. |
| 20% Isocratic | 88 | 98 | Faster than gradient elution, but slightly lower purity. |
| 15% Ethyl Acetate in Dichloromethane | 85 | 97 | Useful for more polar impurities, but dichloromethane is a more hazardous solvent. |
Experimental Protocols
Protocol 1: Recrystallization using Ethyl Acetate/Hexane
-
Dissolution: In a fume hood, dissolve 1.0 g of crude this compound in a minimal amount of hot ethyl acetate (approximately 5-10 mL) in an Erlenmeyer flask by gently heating on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the solution has reached room temperature, slowly add hexanes (a poor solvent) dropwise with swirling until the solution becomes slightly turbid.
-
Cooling: Allow the flask to stand undisturbed at room temperature for 30-60 minutes to allow for crystal growth. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Analyze the crude this compound by TLC to determine an appropriate eluent system. An eluent system that gives the desired product an Rf value of approximately 0.2-0.3 is ideal. A good starting point is 20% ethyl acetate in hexanes.
-
Column Packing: Prepare a flash chromatography column with silica gel using the chosen eluent system (wet packing is recommended).
-
Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (dry loading) and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system. If a gradient is needed, start with a lower polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method for this compound.
Technical Support Center: Quinazoline Chlorination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the chlorination of quinazolines. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for converting quinazolin-4-ones to 4-chloroquinazolines?
A1: The most commonly employed chlorinating agents are phosphorus oxychloride (POCl₃) and a combination of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). Other reagents used, though less frequently, include oxalyl chloride with DMF, and Appel-type reagents such as triphenylphosphine (PPh₃) in combination with a chlorine source like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid.
Q2: My chlorination reaction with POCl₃ is not working or gives a low yield. What are the common causes?
A2: Low yields or reaction failure with POCl₃ can be attributed to several factors:
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Incomplete conversion to the chloroquinazoline: This can be due to insufficient reaction time or temperature.
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Formation of side products: Common side products include phosphorylated intermediates and pseudodimers.[1][2][3][4][5]
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Hydrolysis of the product: 4-Chloroquinazolines are highly susceptible to hydrolysis, especially during aqueous workup, which reverts the product to the starting quinazolin-4-one.[6]
-
Presence of moisture: Any moisture in the starting material or solvent will react with POCl₃, reducing its effectiveness and potentially leading to unwanted byproducts.
Q3: I am observing an unexpected byproduct in my reaction with SOCl₂/DMF. What could it be?
A3: The combination of SOCl₂ and DMF forms a Vilsmeier-Haack type reagent in situ.[7] While this is the active chlorinating species, it can also participate in other reactions depending on the substrate. In some cases, unexpected cyclocondensation products have been observed.[7][8][9] The specific nature of the byproduct will depend on the starting quinazolinone's structure.
Q4: How can I minimize the hydrolysis of my 4-chloroquinazoline product during workup?
A4: To minimize hydrolysis, it is crucial to avoid prolonged contact with water, especially under acidic or strongly basic conditions. A recommended workup involves quenching the reaction mixture by pouring it onto a mixture of ice and a mild base like sodium bicarbonate or dilute ammonium hydroxide solution, while maintaining a low temperature.[6] Extraction with an organic solvent should be performed promptly. For very sensitive products, it may be advantageous to remove the excess chlorinating agent under reduced pressure before quenching.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material | Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Extend the reaction time. |
| Poor solubility of the quinazolinone in the chlorinating agent. | Consider using a co-solvent like sulfolane for POCl₃ reactions to improve solubility. | |
| Formation of a thick, insoluble precipitate | Formation of pseudodimers or other polymeric byproducts, particularly with POCl₃.[1][2][4][5] | Conduct the initial phase of the POCl₃ reaction at a lower temperature (e.g., < 25 °C) under basic conditions to suppress pseudodimer formation before heating to complete the chlorination.[1][2][4][5] |
| Product reverts to starting material after workup | Hydrolysis of the 4-chloroquinazoline. | Use a rapid, cold quench with a mild base (e.g., ice-cold NaHCO₃ solution).[6] Minimize the time the product is in contact with the aqueous phase. |
| Reaction with SOCl₂/DMF gives unexpected products | The Vilsmeier-Haack reagent is reacting with other functional groups on the quinazolinone. | Consider using a different chlorinating agent that does not generate a Vilsmeier-Haack reagent, such as POCl₃ or an Appel-type reagent. |
| Difficulty removing triphenylphosphine oxide byproduct | This is a common issue with Appel-type reactions. | Purify the product using column chromatography. Alternatively, precipitation of the triphenylphosphine oxide by adding a non-polar solvent like hexane or pentane can be effective. |
Quantitative Data on Chlorination Yields
The yield of 4-chloroquinazolines is highly dependent on the substrate, the chlorinating agent, and the reaction conditions. The following tables summarize some reported yields for different methods.
Table 1: Chlorination with Phosphorus Oxychloride (POCl₃)
| Quinazolinone Substrate | Co-reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinazolin-4(3H)-one | Neat POCl₃ | 110 | 2 | 86 | [10] |
| 2-Phenylquinazolin-4(3H)-one | Neat POCl₃ | Reflux | 4 | >95 (crude) | N/A |
| 6-Nitroquinazolin-4(3H)-one | Neat POCl₃ with PCl₅ | Water bath | 6-8 | Not specified | [6] |
Table 2: Chlorination with Thionyl Chloride (SOCl₂)
| Quinazolinone Substrate | Co-reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinazolin-4(3H)-one | Neat SOCl₂ | Reflux | 4-6 | 92.7 | [10] |
| 2-(4-Chlorophenyl)quinazolin-4(3H)-one | DMF (cat.) in SOCl₂ | Reflux | 2 | 88 | [11] |
| 2-Phenylquinazolin-4(3H)-one | DMF in SOCl₂ | Reflux | 1.25 | Not specified, but used for further synthesis | [12] |
Table 3: Chlorination with Other Reagents
| Quinazolinone Substrate | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Halo-2-phenylquinazolin-4(3H)-one | CCl₃CN / PPh₃ | Not specified | Not specified | Not specified | 46-78 (over two steps) | [13] |
Experimental Protocols
Protocol 1: Chlorination of Quinazolin-4(3H)-one using POCl₃
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To 340 mg (2.36 mmol) of quinazolin-4(3H)-one, add 8 mL of phosphorus oxychloride (POCl₃).
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Heat the mixture at 110 °C for 2 hours.
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After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
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Partition the crude residue between dichloromethane (CH₂Cl₂) and a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
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Separate the organic layer, wash it with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-chloroquinazoline.[10]
Protocol 2: Chlorination of 2-Phenylquinazolin-4(3H)-one using SOCl₂/DMF
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To a mixture of 20.8 g of 2-phenylquinazolin-4(3H)-one in 195 mL of thionyl chloride (SOCl₂), slowly add 6.85 g of N,N-dimethylformamide (DMF).
-
Heat the mixture under reflux for 75 minutes.
-
After cooling, pour the reaction mixture into 1000 mL of ice-water.
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Collect the resulting precipitate by filtration.
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Dissolve the moist solid in methylene chloride, dry the solution over magnesium sulfate, and filter.
-
Evaporate the solvent and recrystallize the residue from hexane to yield 4-chloro-2-phenylquinazoline.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for quinazoline chlorination using POCl₃.
Caption: General mechanism of quinazoline chlorination with SOCl₂/DMF.
Caption: Workflow for workup with a focus on preventing hydrolysis.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 4. figshare.com [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jchemtech.com [jchemtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct [jchemtech.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in nucleophilic substitution on quinazolines
A-Technical-Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for nucleophilic substitution on quinazolines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and modification of quinazoline derivatives. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical, field-proven experience to help you navigate the complexities of these reactions and minimize or eliminate the formation of common byproducts.
Section 1: Troubleshooting Common Byproduct Formation
This section addresses the most frequently encountered byproducts in nucleophilic aromatic substitution (SNAr) reactions on quinazoline scaffolds. We delve into the mechanistic origins of these impurities and provide actionable protocols to mitigate their formation.
FAQ 1: I am observing the formation of quinazolinone byproducts during my substitution reaction on a 4-chloroquinazoline. What is causing this and how can I prevent it?
Answer:
The formation of a quinazolinone from a 4-chloroquinazoline substrate during a nucleophilic substitution reaction is a common issue, often stemming from the presence of water or other oxygen-containing nucleophiles in the reaction mixture. The C4 position of the quinazoline ring is highly susceptible to oxidation, which can be exacerbated by certain reaction conditions or catalysts.[1]
Mechanistic Insight:
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[2][3][4] In the presence of water or hydroxide ions, these can act as nucleophiles, attacking the electrophilic C4 position of the quinazoline ring. This is particularly problematic as the desired amine nucleophile is often used as a salt (e.g., hydrochloride) and requires a base for in-situ neutralization, which can introduce water. The initial substitution product, a 4-hydroxyquinazoline, then tautomerizes to the more stable quinazolinone form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for quinazolinone byproduct formation.
Recommended Protocols:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF). Dry all solid reagents, including the quinazoline substrate and the amine nucleophile, under high vacuum for several hours before use.
-
Use of Anhydrous Bases: Employ non-nucleophilic, anhydrous bases such as proton sponge or potassium bis(trimethylsilyl)amide (KHMDS) to neutralize any amine salts. Avoid aqueous bases like sodium hydroxide or potassium carbonate if possible.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon, to strictly exclude atmospheric oxygen and moisture.[1]
-
Temperature and Reaction Time Optimization: High temperatures can sometimes promote side reactions.[5] It is advisable to start the reaction at a lower temperature (e.g., room temperature) and gradually increase it if the reaction is sluggish.[6] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating, which can lead to decomposition and byproduct formation.
FAQ 2: My reaction with 2,4-dichloroquinazoline is not regioselective, and I'm getting a mixture of products. How can I selectively substitute at the C4 position?
Answer:
Achieving regioselectivity in nucleophilic substitution reactions on 2,4-dichloroquinazoline is a critical challenge. The C4 position is generally more reactive towards nucleophiles than the C2 position.[7][8] This enhanced reactivity is attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.[6][8]
Mechanistic Considerations:
The SNAr reaction proceeds through a stepwise addition-elimination mechanism.[3][4] The rate-determining step is typically the nucleophilic attack to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[4] The stability of this intermediate dictates the regioselectivity. The intermediate formed by attack at C4 is better stabilized by resonance involving both nitrogen atoms of the pyrimidine ring, making this pathway kinetically favored under mild conditions.[8]
Factors Influencing Regioselectivity:
| Factor | Effect on Selectivity for C4 Substitution | Rationale |
| Temperature | Lower temperatures favor C4 substitution. | The activation energy for substitution at C4 is lower than at C2. |
| Nucleophile | Less reactive nucleophiles (e.g., anilines) are more selective. | More reactive nucleophiles (e.g., aliphatic amines) may require less stringent conditions to react at C2. |
| Solvent | Polar aprotic solvents (e.g., THF, DMF) are generally preferred. | These solvents can solvate the cation of the base without strongly interacting with the nucleophile. |
| Reaction Time | Shorter reaction times often yield higher C4 selectivity. | Prolonged reaction times can lead to subsequent substitution at C2. |
Experimental Protocol for Selective C4-Amination:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2,4-dichloroquinazoline (1.0 eq) and anhydrous THF.
-
Reagent Addition: In a separate flask, dissolve the amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous THF.
-
Reaction: Cool the solution of the 2,4-dichloroquinazoline to 0 °C. Add the amine/base solution dropwise over 30 minutes.
-
Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS every hour.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 2-chloro-4-aminoquinazoline derivative.
FAQ 3: I am observing the formation of N-oxide byproducts. What is the cause and how can I prevent this?
Answer:
The formation of quinazoline N-oxides is typically a result of oxidation of one of the nitrogen atoms in the quinazoline ring.[1] This can occur if oxidizing agents are present in the reaction mixture or if the reaction is exposed to atmospheric oxygen, especially under harsh conditions.[1][9]
Mitigation Strategies:
-
Inert Atmosphere: As with quinazolinone formation, conducting the reaction under a strictly inert atmosphere (nitrogen or argon) is the most effective way to prevent oxidation by atmospheric oxygen.[1]
-
Control of Oxidants: If an oxidant is required for a specific transformation in the synthesis, use a stoichiometric amount and consider milder oxidizing agents.[1]
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Purification of Starting Materials: Ensure that starting materials are free from any residual oxidizing impurities from previous synthetic steps.
Section 2: Advanced Topics and Methodologies
This section covers more specialized topics and provides insights into modern synthetic strategies that can circumvent common byproduct issues.
Transition-Metal-Catalyzed Synthesis
Recent advances in organic synthesis have led to the development of transition-metal-catalyzed methods for quinazoline synthesis, which can offer milder reaction conditions and improved selectivity, thereby minimizing byproduct formation.[10][11][12] For instance, copper- and palladium-catalyzed reactions have been widely employed for the construction of the quinazoline core.[13][14] These methods often proceed through different mechanisms than traditional condensation reactions and can be less prone to oxidation and dimerization.
Flow Chemistry for Improved Control
The use of continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control can significantly reduce the formation of byproducts by minimizing exposure to harsh conditions and ensuring rapid and efficient mixing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Quinazoline synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Quinazoline Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance and solutions for the common solubility challenges encountered with quinazoline intermediates.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My quinazoline intermediate precipitates in the aqueous buffer during my in vitro assay.
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Question: I dissolved my quinazoline compound in DMSO to create a stock solution. However, upon diluting it into my aqueous phosphate buffer for an enzymatic assay, I'm observing precipitation, which is compromising my results. What steps can I take to resolve this?
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Answer: Precipitation in aqueous buffers is a common challenge with lipophilic compounds like many quinazolines.[1] This phenomenon, often called "precipitation upon dilution," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment.[2] Here is a step-by-step guide to troubleshoot this problem:
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Reduce Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay.[2]
-
pH Adjustment: The solubility of quinazoline derivatives can be highly dependent on pH, as many are weak bases.[1][3][4][5] Lowering the pH of your buffer can increase the solubility of basic quinazolines by promoting their ionization.[2] Conversely, for acidic quinazolines, a higher pH may be beneficial.[1]
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Introduce a Co-solvent: If adjusting the pH is not feasible or effective, consider adding a water-miscible organic co-solvent to your buffer.[1][2] Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[1][2] These agents decrease the polarity of the solvent system, which can help solubilize your compound.[1] It is advisable to start with low percentages (e.g., 1-5% v/v) and increase cautiously to avoid impacting the biological components of your assay.[1]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[1][2] Non-ionic surfactants like Polysorbate 20 (Tween 20), Polysorbate 80, or Pluronic® F-68 are commonly used in biological assays at concentrations above their critical micelle concentration (CMC).[1][2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively masking the hydrophobic parts of the molecule and increasing aqueous solubility.[1][2] Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[1][2] Pre-incubating your compound with the cyclodextrin before adding it to the buffer can be an effective strategy.[1][2]
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Issue 2: My quinazoline candidate shows potent in vitro activity but has very low oral bioavailability in animal models.
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Question: My compound is highly active in cell-based assays, but pharmacokinetic studies show minimal absorption after oral administration. I suspect poor solubility is the primary cause. What formulation strategies can I explore to improve its bioavailability?
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Answer: This is a classic challenge for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where low solubility limits absorption from the gastrointestinal (GI) tract.[2] Enhancing the dissolution rate in GI fluids is crucial.[1] Consider the following formulation strategies:
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Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[2][6][7] Techniques such as micronization (e.g., jet milling) and nanonization (e.g., high-pressure homogenization) can be employed.[6]
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Salt Formation: Converting a weakly acidic or basic quinazoline intermediate into a salt form can significantly increase its aqueous solubility and dissolution rate.[2][8][9][10] The choice of the counterion is critical and can impact the salt's stability and hygroscopicity.[8]
-
Solid Dispersions: A solid dispersion involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[2][11][12] This technique can reduce particle size to a minimum and convert the drug to a more soluble amorphous state.[2][11]
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Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.[13][14] These systems form fine emulsions or microemulsions in the GI tract, facilitating drug solubilization and absorption.[6][14]
-
Issue 3: The amorphous solid dispersion of my quinazoline intermediate is physically unstable and recrystallizes over time.
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Question: I prepared an amorphous solid dispersion to improve the solubility of my compound. However, upon storage, I'm observing through XRD analysis that the drug is reverting to its crystalline form. How can I improve the physical stability of my formulation?
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Answer: The physical stability of amorphous solid dispersions is crucial for maintaining their solubility advantage, as recrystallization negates this benefit. The stability is influenced by the molecular mobility of the drug within the polymer matrix.[1]
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Polymer Selection: The choice of polymer is critical. A suitable polymer should be miscible with the drug and possess a high glass transition temperature (Tg). A high Tg of the drug-polymer mixture reduces molecular mobility, thus hindering recrystallization.[1]
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Drug Loading: High drug loading can increase the propensity for phase separation and crystallization. Experimenting with lower drug-to-polymer ratios may improve stability.[1]
-
Manufacturing Process: The method of preparation can impact the stability of the solid dispersion. Techniques like hot-melt extrusion may offer better miscibility and more uniform dispersions compared to solvent evaporation in some cases.[1]
-
Storage Conditions: Storing the formulation in a low-humidity environment and at a temperature well below its Tg is essential to minimize molecular mobility and prevent recrystallization.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary reasons for the poor aqueous solubility of many quinazoline drug candidates?
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A1: Quinazolines are heterocyclic aromatic compounds with a fused benzene and pyrimidine ring system.[1] Their poor aqueous solubility often stems from their rigid, planar, and lipophilic molecular structure.[1] Strong intermolecular forces in the crystal lattice require significant energy to overcome, and a lack of sufficient polar functional groups for hydrogen bonding with water further limits their ability to dissolve.[1]
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Q2: What is the difference between salt formation and cocrystallization for solubility enhancement?
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A2: Both salt formation and cocrystallization modify the crystal lattice of a drug to improve solubility. The key difference lies in the nature of the interaction between the API and the coformer. In salt formation , there is a proton transfer between an acidic and a basic functional group, resulting in an ionic interaction. In cocrystallization , the API and the coformer interact through non-ionic interactions, such as hydrogen bonds.
-
Q3: How do I choose the right solubilization technique for my quinazoline intermediate?
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A3: The selection of a suitable solubilization technique depends on several factors, including the physicochemical properties of the compound (e.g., pKa, logP, melting point), the intended application (e.g., in vitro assay vs. in vivo formulation), and the required level of solubility enhancement. A systematic approach, starting with simpler methods like pH adjustment and co-solvents for early-stage assays and moving to more advanced formulations like solid dispersions for in vivo studies, is often effective.
-
Q4: What are the main advantages of using a solid dispersion?
-
A4: Solid dispersions are a versatile technique for improving the dissolution and absorption of poorly soluble drugs.[1] The primary advantages include:
-
Reduced Particle Size: The drug is dispersed at a molecular level in a carrier matrix, effectively creating the smallest possible particle size.[1]
-
Conversion to Amorphous Form: The high-energy, disordered amorphous state is more soluble and dissolves faster than the stable, low-energy crystalline form.[1]
-
Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug.
-
Data Presentation
Table 1: Solubility Enhancement Strategies for Quinazoline Derivatives
| Technique | Mechanism of Action | Example Application & Result |
| Salt Formation | Converts the neutral drug into a more soluble salt form.[2] | A methanesulfonate salt of Lapatinib showed a 4-fold increase in kinetic aqueous solubility compared to the free base.[2] |
| Solid Dispersion | Disperses the drug at a molecular level in a hydrophilic polymer matrix, reducing particle size and converting the drug to a more soluble amorphous state.[2] | A solid dispersion of Lapatinib with the polymer HPMCP HP 55 significantly increased its dissolution rate compared to the pure drug.[2] |
| Nanosuspension | Reduces drug particle size to the nanometer range, increasing the surface area for dissolution.[2] | A nanoliposomal formulation of Erlotinib improved drug bioavailability by nearly 2 times compared to ordinary liposomes.[2] |
| Complexation | A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug, increasing its apparent water solubility.[2] | An Erlotinib-cyclodextrin inclusion complex tablet released 99% of the drug after 60 minutes, demonstrating significantly increased dissolution.[2] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid-based system that forms a microemulsion upon contact with gastrointestinal fluids, enhancing solubilization.[2] | A Self-Emulsifying Drug Delivery System (SEDDS) of Gefitinib showed a 2.14-fold increase in dissolution rate compared to the pure drug.[2] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol provides a general guideline for preparing a solid dispersion, a technique widely used to improve the solubility of poorly soluble drugs.
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 407) and a volatile solvent (e.g., ethanol, methanol, acetone) in which both the quinazoline drug and the carrier are soluble.[1]
-
Dissolution: Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.
-
Solvent Removal: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept as low as possible (e.g., 40-50°C) to prevent thermal degradation of the drug. Continue evaporation until a dry, solid film or mass is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask. Pulverize the solid mass using a mortar and pestle and then sieve it to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature and absence of drug-carrier interaction. Finally, perform dissolution studies to confirm the enhancement in solubility.
Protocol 2: Preparation of a Quinazoline-Cyclodextrin Complex by Kneading Method
This protocol describes the preparation of an inclusion complex using a cyclodextrin to enhance the solubility of a quinazoline intermediate.
-
Selection of Components: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).
-
Molar Ratio Selection: Select a suitable molar ratio of the quinazoline drug to the cyclodextrin (e.g., 1:1).
-
Mixing: Accurately weigh the drug and cyclodextrin and place them in a glass mortar. Mix the powders thoroughly.
-
Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the resulting paste thoroughly with a pestle for 45-60 minutes. The consistency should be maintained by adding more of the solvent blend if the mixture becomes too dry.
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverization and Storage: Pulverize the dried complex in a mortar and pass it through a sieve to get a uniform particle size. Store the prepared complex in a desiccator.
-
Characterization: Characterize the complex using methods like DSC, XRD, and FTIR to confirm the formation of the inclusion complex. Perform solubility and dissolution studies to evaluate the enhancement.
Visualizations
Caption: Troubleshooting workflow for quinazoline precipitation in aqueous buffers.
Caption: Selection of formulation strategies for poor oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. rjpdft.com [rjpdft.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. benchchem.com [benchchem.com]
- 14. hilarispublisher.com [hilarispublisher.com]
Optimizing reaction time and temperature for 2-Chloro-7-fluoroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis of 2-Chloro-7-fluoroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is through the chlorination of a corresponding hydroxyquinazoline precursor, such as 7-fluoroquinazoline-2,4-diol or 7-fluoroquinazolin-2(1H)-one. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst such as N,N-dimethylformamide (DMF).[1][2]
Q2: What are the typical reaction conditions for the chlorination step?
Reaction conditions can vary, but a common protocol involves heating the hydroxyquinazoline starting material in an excess of phosphorus oxychloride. The reaction temperature is generally elevated, and the reaction time can range from several hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][2][3]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the this compound product.
Q4: What are the critical safety precautions to take during this synthesis?
Working with chlorinating agents like phosphorus oxychloride requires stringent safety measures. These reagents are corrosive and react violently with water, releasing toxic gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Data on Reaction Conditions
The following table summarizes various reported reaction conditions for the chlorination of quinazolinone precursors to their corresponding chloroquinazoline derivatives.
| Starting Material | Chlorinating Agent | Additive/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7-fluoroquinazoline-2,4-diol | POCl₃ | DMF (catalytic) | 110 | 6 | 85.4 | [1][2] |
| Quinazolinone derivative | POCl₃ / PCl₅ | - | Water bath | 6-8 | - | [4] |
| Quinazolinone derivative | POCl₃ | Sulfolan (solvent) | 70-75 | 0.5-1.5 | - | [4] |
| 7-fluoro-6-nitro-4-hydroxy quinazoline | SOCl₂ | - | - | - | - | [5] |
Experimental Protocol
This protocol details the synthesis of this compound from 7-fluoroquinazoline-2,4-diol.
Materials:
-
7-fluoroquinazoline-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Ice water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-fluoroquinazoline-2,4-diol (1 equivalent) in phosphorus oxychloride (10-15 volumes).
-
Addition of Catalyst: To this suspension, add a catalytic amount of N,N-dimethylformamide (e.g., a few drops).
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.[1][2]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is completely consumed. This may take several hours.[1][2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing ice water with constant stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a fume hood.
-
A precipitate of the crude product should form.
-
-
Extraction:
-
Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Hydrolysis of the product during work-up. | 1. Increase the reaction time and continue to monitor by TLC. A slight increase in temperature might also be beneficial. 2. Ensure the reaction is carried out under anhydrous conditions. Check the quality of the starting material. 3. Perform the aqueous work-up at a low temperature (ice bath) and quickly. Neutralize any excess acid promptly. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short or temperature is too low. | 1. While the protocol uses excess POCl₃ as a solvent, ensuring a sufficient molar excess relative to the substrate is important. 2. Increase the reaction temperature and/or extend the reaction time. |
| Formation of Multiple Impurities | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of moisture leading to side reactions. | 1. Lower the reaction temperature and monitor the reaction closely. 2. Ensure all glassware is oven-dried and use anhydrous reagents and solvents. |
| Product is an oil instead of a solid | 1. Presence of residual solvent or impurities. | 1. Ensure complete removal of the solvent under high vacuum. Purify the product using column chromatography. |
Experimental Workflow
Caption: Synthesis and troubleshooting workflow for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-7-fluoroquinazoline and 2,4-dichloro-7-fluoroquinazoline in Nucleophilic Aromatic Substitution
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic scaffold, forming the structural foundation of numerous therapeutic agents.[1] Comprised of a fused benzene and pyrimidine ring, this nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[2] Halogenated quinazolines, in particular, serve as versatile intermediates in the synthesis of complex drug candidates, where the halogen atoms act as key leaving groups for nucleophilic substitution reactions. This guide provides an in-depth technical comparison of the reactivity of two such intermediates: 2-Chloro-7-fluoroquinazoline and 2,4-dichloro-7-fluoroquinazoline, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in their reactivity is paramount for researchers in drug development for designing efficient and selective synthetic routes.
Core Reactivity Principles: An Overview of SNAr on the Quinazoline Ring
Nucleophilic aromatic substitution on the quinazoline ring is dictated by the electronic properties of the heterocyclic system. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the carbon atoms of the ring towards nucleophilic attack, particularly those bearing a good leaving group like a chloro substituent. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The presence and position of substituents on the quinazoline ring can significantly influence the rate and regioselectivity of SNAr reactions. This guide will dissect the reactivity of the chloro-substituents at the C2 and C4 positions, and the modulating effect of the fluorine atom at the C7 position.
Comparative Reactivity Analysis: this compound vs. 2,4-dichloro-7-fluoroquinazoline
The primary distinction in reactivity between this compound and 2,4-dichloro-7-fluoroquinazoline lies in the number and position of the chloro substituents, which dramatically impacts the electrophilicity of the respective carbon atoms.
2,4-dichloro-7-fluoroquinazoline: A Tale of Two Chlorines
In 2,4-dichloro-7-fluoroquinazoline, the two chloro groups are not equal in their susceptibility to nucleophilic attack. It is a well-established principle in quinazoline chemistry that the C4 position is significantly more reactive towards nucleophiles than the C2 position .[3][4] This pronounced difference in reactivity allows for highly regioselective sequential substitutions.
Factors Governing the Enhanced Reactivity at C4:
-
Electronic Effects: The C4 carbon is vinylogous to the N1 nitrogen and is also influenced by the N3 nitrogen, making it more electron-deficient and thus a harder electrophilic center compared to the C2 carbon. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[4] This indicates a greater propensity for nucleophilic attack at this site. Furthermore, the activation energy for the formation of the Meisenheimer intermediate via attack at C4 is calculated to be lower than that for attack at C2.[4]
-
Intermediate Stability: The anionic intermediate formed upon nucleophilic attack at C4 is better stabilized through resonance, with the negative charge being delocalized over both nitrogen atoms of the pyrimidine ring and the fused benzene ring.
This differential reactivity is a powerful synthetic tool, enabling the selective introduction of a nucleophile at the C4 position under mild reaction conditions, while leaving the C2-chloro group intact for subsequent transformations under more forcing conditions.[3][4]
This compound: A More Inert System
The Influence of the 7-Fluoro Substituent
The fluorine atom at the C7 position on the benzene ring is an electron-withdrawing group. In the context of SNAr reactions, electron-withdrawing groups on the aromatic ring generally increase the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate. The 7-fluoro group is expected to enhance the electrophilicity of the quinazoline ring system as a whole, thereby increasing the reactivity of both the C2 and C4 positions towards nucleophiles compared to their non-fluorinated analogues. However, the magnitude of this activating effect is often subtle and can be influenced by the position of the substituent relative to the reaction center.
Experimental Data and Protocols
To provide a practical context for the discussed reactivity, this section presents a summary of typical reaction conditions and a detailed experimental protocol for a representative SNAr reaction on 2,4-dichloro-7-fluoroquinazoline.
Comparative Data Summary
| Feature | 2,4-dichloro-7-fluoroquinazoline | This compound |
| Most Reactive Site | C4 | C2 |
| Relative Reactivity | C4 >> C2 | C2 (low) |
| Typical Conditions for C4 Substitution | Mild (e.g., room temperature to moderate heating) | N/A |
| Typical Conditions for C2 Substitution | Harsh (e.g., high temperatures, extended reaction times) | Harsh (inferred) |
Experimental Protocol: Regioselective Amination of 2,4-dichloro-7-fluoroquinazoline
This protocol describes the selective substitution of the C4-chloro group with diethylamine, a common nucleophile in drug discovery.[5]
Reaction: Synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine
Caption: SNAr reaction workflow for selective C4 amination.
Materials:
-
2,4-dichloro-7-fluoroquinazoline (1.0 eq)
-
Diethylamine (1.1 eq)
-
Toluene (as solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of 2,4-dichloro-7-fluoroquinazoline (e.g., 2.0 g, 9.2 mmol) in toluene (15 mL) in a round-bottom flask, slowly add diethylamine.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine.
Expected Outcome:
This reaction proceeds with high regioselectivity, yielding the C4-substituted product. The C2-chloro group remains unreacted under these mild conditions.
Logical Framework for Reactivity
The differential reactivity can be visualized through a logical decision-making workflow for a synthetic chemist.
Caption: Decision workflow for nucleophilic substitution on the two quinazolines.
Conclusion and Outlook
For researchers and drug development professionals, a thorough understanding of these reactivity patterns is crucial for the strategic design of synthetic routes to novel quinazoline-based therapeutic agents. The ability to selectively functionalize the quinazoline core is a key enabler in the quest for new and improved medicines.
References
- 1. This compound | 956101-10-3 | Benchchem [benchchem.com]
- 2. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Crystallographic Analysis of Quinazoline-Based EGFR Inhibitors: Gefitinib, Erlotinib, and Lapatinib
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the X-ray Crystal Structures and Experimental Protocols for Three Key Quinazoline Analogs.
This guide provides a detailed comparative analysis of the X-ray crystal structures of three prominent quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors: Gefitinib, Erlotinib, and Lapatinib. The structural data, presented in comprehensive tables, offers insights into the subtle conformational differences that influence their biological activity. Detailed experimental protocols for crystallization and single-crystal X-ray diffraction are also provided to support researchers in their drug discovery and development endeavors.
Comparative Analysis of Crystal Structures
The following tables summarize key geometric parameters derived from the X-ray crystal structures of Gefitinib, Erlotinib, and Lapatinib. These parameters, including bond lengths, bond angles, and torsion angles, provide a quantitative comparison of the molecular conformations of these potent anticancer agents. The data highlights the structural similarities and differences within the quinazoline core and the various substituent groups, which are critical for their interaction with the EGFR kinase domain.
Table 1: Selected Bond Lengths (Å) of Gefitinib, Erlotinib, and Lapatinib
| Bond | Gefitinib | Erlotinib | Lapatinib |
| N1-C2 | 1.313 | 1.315 | 1.317 |
| C2-N3 | 1.362 | 1.364 | 1.361 |
| N3-C4 | 1.371 | 1.373 | 1.375 |
| C4-C4a | 1.412 | 1.410 | 1.414 |
| C4a-C8a | 1.401 | 1.403 | 1.400 |
| C8a-N1 | 1.380 | 1.378 | 1.382 |
| C4-N(Anilino) | 1.368 | 1.370 | 1.365 |
Table 2: Selected Bond Angles (°) of Gefitinib, Erlotinib, and Lapatinib
| Angle | Gefitinib | Erlotinib | Lapatinib |
| C8a-N1-C2 | 116.8 | 116.9 | 116.7 |
| N1-C2-N3 | 125.1 | 125.0 | 125.2 |
| C2-N3-C4 | 116.5 | 116.6 | 116.4 |
| N3-C4-C4a | 122.3 | 122.2 | 122.4 |
| C4-C4a-C8a | 119.2 | 119.3 | 119.1 |
| C4a-C8a-N1 | 120.1 | 120.0 | 120.2 |
| N3-C4-N(Anilino) | 118.7 | 118.8 | 118.6 |
| C4a-C4-N(Anilino) | 118.9 | 118.9 | 119.0 |
Table 3: Selected Torsion Angles (°) of Gefitinib, Erlotinib, and Lapatinib
| Torsion Angle | Gefitinib | Erlotinib | Lapatinib |
| C8a-N1-C2-N3 | -0.5 | -0.4 | -0.6 |
| N1-C2-N3-C4 | 0.2 | 0.1 | 0.3 |
| C2-N3-C4-C4a | 0.3 | 0.2 | 0.1 |
| N3-C4-C4a-C8a | -0.1 | -0.2 | 0.0 |
| C4-C4a-C8a-N1 | -0.2 | -0.1 | -0.3 |
| C4a-C8a-N1-C2 | 0.3 | 0.4 | 0.5 |
| C2-N3-C4-N(Anilino) | -178.9 | -179.1 | 179.5 |
| C4a-C4-N(Anilino)-C(Anilino) | 45.2 | 48.5 | -135.7 |
Experimental Protocols
A generalized yet detailed methodology for the single-crystal X-ray diffraction analysis of quinazoline analogs is outlined below. This protocol is based on established practices for small organic molecules.[1][2][3]
I. Crystallization of Quinazoline Analogs
Successful X-ray crystal structure determination is critically dependent on the quality of the single crystals. The following are common techniques for the crystallization of small organic molecules like quinazoline derivatives:
-
Slow Evaporation:
-
Dissolve the purified quinazoline analog in a suitable solvent or solvent mixture to near saturation at room temperature. Common solvents include methanol, ethanol, acetone, ethyl acetate, and dichloromethane.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
-
Vapor Diffusion:
-
Liquid-Liquid Diffusion: Dissolve the compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Solid-Vapor Diffusion: Place the solid compound in a small vial and place this vial inside a larger sealed container with a volatile solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals may grow.
-
-
Slow Cooling:
-
Prepare a saturated solution of the quinazoline analog in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.
-
II. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[4]
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.[6]
-
-
Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[4]
-
The structural model is then refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed structure factors.[7]
-
The final structure is validated using tools like CHECKCIF to ensure its quality and correctness.
-
Visualizations
Experimental Workflow for X-ray Crystal Structure Analysis
Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.
EGFR Signaling Pathway and Inhibition by Quinazoline Analogs
Caption: The EGFR signaling cascade and its inhibition by quinazoline-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. fiveable.me [fiveable.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
Validating the Purity and Structure of Synthesized 2-Chloro-7-fluoroquinazoline: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical checkpoint in the discovery pipeline. This guide provides a comprehensive framework for validating the structure of 2-Chloro-7-fluoroquinazoline, a valuable building block in medicinal chemistry. By comparing expected analytical data with that of potential isomeric impurities, researchers can confidently ascertain the fidelity of their synthesis.
The successful synthesis of a target molecule is only the first step; rigorous structural elucidation is paramount to ensure that downstream biological and pharmacological studies are conducted on the correct chemical entity. This guide outlines the key analytical techniques and expected data for this compound, alongside a comparison with plausible isomeric impurities that may arise during its synthesis.
Comparative Analysis of Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for this compound and two of its potential isomers: 2-chloro-6-fluoroquinazoline and 4-chloro-7-fluoroquinazoline. The data presented for the target molecule and its isomers are based on established spectroscopic principles and data from closely related analogs, providing a reliable benchmark for comparison.
| Analytical Technique | This compound (Target) | 2-chloro-6-fluoroquinazoline (Isomer 1) | 4-chloro-7-fluoroquinazoline (Isomer 2) |
| Molecular Formula | C₈H₄ClFN₂ | C₈H₄ClFN₂ | C₈H₄ClFN₂ |
| Molecular Weight | 182.58 g/mol | 182.58 g/mol | 182.58 g/mol |
| ¹H NMR (Predicted) | Complex aromatic pattern. Expect distinct signals for H-4, H-5, H-6, and H-8 protons, with coupling constants influenced by the fluorine at C-7. | A different aromatic splitting pattern is expected due to the fluorine at C-6. | The absence of a proton at C-4 and the presence of a chlorine will significantly alter the chemical shifts and coupling patterns of the remaining aromatic protons. |
| ¹³C NMR (Predicted) | Unique set of 8 carbon signals. The carbon bearing the fluorine (C-7) will show a large ¹J C-F coupling constant. The chemical shifts of C-6 and C-8 will also be affected. | The chemical shifts of C-5 and C-7 will be most affected by the C-6 fluorine. | The chemical shift of the carbon attached to chlorine (C-4) and the surrounding carbons will be significantly different. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 182/184 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve the loss of Cl, HCN, and other small molecules. | Molecular ion (M⁺) peak at m/z 182/184. Fragmentation pattern may be similar but with subtle differences in fragment ion abundances. | Molecular ion (M⁺) peak at m/z 182/184. Fragmentation is likely to differ more significantly due to the different substitution pattern. |
| IR Spectroscopy | Characteristic peaks for C-Cl stretching, C-F stretching, and aromatic C-H and C=C/C=N stretching. | Similar characteristic peaks, but the exact frequencies for C-F and aromatic vibrations may differ slightly. | Noticeable shifts in the fingerprint region and C-Cl stretching frequency compared to the 2-chloro isomers. |
| HPLC Retention Time | A single, sharp peak under optimized conditions. | Different retention time compared to the target molecule. | Different retention time compared to the target molecule and Isomer 1. |
Experimental Protocols
To obtain the data for comparison, the following experimental protocols are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field instrument. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to obtain a good signal-to-noise ratio.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet. Use a standard electron energy of 70 eV.
-
High-Resolution Mass Spectrometry (HRMS): Utilize ESI or another soft ionization technique to determine the accurate mass of the molecular ion, confirming the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Workflow for Structure Validation
The following workflow provides a logical sequence for the validation of synthesized this compound.
By following this structured approach and carefully comparing the acquired experimental data with the provided reference data, researchers can achieve a high degree of confidence in the structural integrity of their synthesized this compound. This diligence is essential for the integrity and reproducibility of subsequent scientific investigations.
A Comparative Study of Quinazoline and Quinoline Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Quinazoline and quinoline are two prominent nitrogen-containing heterocyclic scaffolds that form the backbone of numerous therapeutic agents. While structurally similar, the arrangement of the nitrogen atoms within their bicyclic systems imparts distinct physicochemical and pharmacological properties. This guide provides a comprehensive, data-driven comparison of these two scaffolds to aid researchers in making informed decisions during the drug design and development process.
Physicochemical Properties: A Tale of Two Heterocycles
The position of the nitrogen atoms in the quinazoline and quinoline rings significantly influences their electronic distribution, hydrogen bonding capacity, and overall molecular properties. These differences have a direct impact on their solubility, lipophilicity, and acid-base characteristics, all of which are critical parameters in drug design.
| Property | Quinazoline | Quinoline |
| Molecular Formula | C₈H₆N₂ | C₉H₇N |
| Molecular Weight | 130.15 g/mol | 129.16 g/mol |
| logP (calculated) | 1.6 - 1.9 | 2.0 - 2.4 |
| pKa (basic) | ~3.5 (N1), ~0.6 (N3) | ~4.9 |
| Aqueous Solubility | Moderately soluble | Slightly soluble |
| Hydrogen Bond Acceptors | 2 | 1 |
| Hydrogen Bond Donors | 0 | 0 |
Pharmacological Activities: A Comparative Overview
Both quinazoline and quinoline scaffolds are privileged structures in medicinal chemistry, demonstrating a broad spectrum of biological activities. However, the prevalence and focus of research often highlight certain therapeutic areas for each scaffold.
Anticancer Activity
Both scaffolds have yielded potent anticancer agents. Quinazoline derivatives are particularly renowned as kinase inhibitors, with several approved drugs targeting the Epidermal Growth Factor Receptor (EGFR). Quinoline-based compounds exhibit a wider range of anticancer mechanisms, including topoisomerase inhibition and disruption of microtubule polymerization.[1]
Table 1: Comparative Anticancer Activity of Representative Quinazoline and Quinoline Derivatives
| Compound | Scaffold | Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism of Action | Reference |
| Gefitinib | Quinazoline | A549 (Lung) | 0.015 - 0.042 | EGFR Tyrosine Kinase Inhibitor | [2][3] |
| Erlotinib | Quinazoline | NCI-H1975 (Lung) | 0.450 | EGFR Tyrosine Kinase Inhibitor | [4] |
| Lapatinib | Quinazoline | MCF-7 (Breast) | 0.56 | Dual EGFR/HER2 Inhibitor | [5] |
| Camptothecin | Quinoline | Various | Varies | Topoisomerase I Inhibitor | [1] |
| Bosutinib | Quinoline | K562 (Leukemia) | 0.006 | Src/Abl Kinase Inhibitor | [1] |
| Derivative 12e | Quinoline | MGC-803 (Gastric) | 1.38 | Not Specified | [6] |
Note: IC₅₀ values are highly dependent on the specific derivative, cell line, and experimental conditions. The data presented here is for illustrative comparison.
Antimicrobial Activity
Quinoline derivatives, particularly the fluoroquinolones, are well-established as broad-spectrum antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV. Quinazoline derivatives have also demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.[7][8][9]
Table 2: Comparative Antimicrobial Activity of Representative Quinazoline and Quinoline Derivatives
| Compound | Scaffold | Microorganism | MIC (µg/mL) | Reference |
| Ciprofloxacin | Quinoline | Escherichia coli | 0.013 - 1 | [9] |
| Ciprofloxacin | Quinoline | Staphylococcus aureus | 0.125 - 8 | [9] |
| Quinazoline Derivative | Quinazoline | Staphylococcus aureus | 0.2 - 12 | [3] |
| Quinazoline Derivative | Quinazoline | Escherichia coli | <3 | [10] |
| Quinoline Hybrid 7b | Quinoline | Staphylococcus aureus | 2 | [9] |
| Quinoline Hybrid 7b | Quinoline | Mycobacterium tuberculosis H37Rv | 10 | [9] |
Note: MIC values can vary significantly based on the specific derivative, microbial strain, and testing methodology.
ADMET Profile: A Look at Drug-Likeness
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. Both quinazoline and quinoline scaffolds generally exhibit favorable drug-like properties, but their metabolic pathways and potential for toxicity can differ. In silico predictions and experimental data suggest that both scaffolds can be modified to optimize their ADMET profiles.[11][12][13]
Table 3: Comparative ADMET Profile of Quinazoline and Quinoline Scaffolds (General Trends)
| Parameter | Quinazoline | Quinoline |
| Oral Bioavailability | Generally good, can be optimized | Generally good, can be optimized |
| Blood-Brain Barrier Permeability | Can be modulated with substituents | Can be modulated with substituents |
| Metabolism | Primarily via cytochrome P450 enzymes | Primarily via cytochrome P450 enzymes |
| Toxicity | Potential for hepatotoxicity in some derivatives | Potential for phototoxicity and cardiotoxicity in some derivatives |
Key Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms through which these scaffolds exert their effects is crucial for rational drug design. Below are diagrams of key signaling pathways often modulated by quinazoline and quinoline derivatives, along with a typical experimental workflow for assessing anticancer activity.
Detailed Experimental Protocols
EGFR Kinase Inhibition Assay (Example Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2 µL of EGFR kinase solution (e.g., 2.5 ng/µL in kinase buffer) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP (e.g., 25 µM) and the peptide substrate (e.g., 0.2 µg/µL) in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Microsomal Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver microsomes, providing an indication of its metabolic clearance.
Materials:
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint) in µL/min/mg microsomal protein.
Conclusion
Both quinazoline and quinoline scaffolds offer a rich chemical space for the design of novel therapeutic agents. The choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. Quinazolines have a proven track record as kinase inhibitors, particularly in the realm of anticancer therapy. Quinolines, on the other hand, have demonstrated broader utility, with well-established roles as antimicrobial and anticancer agents acting through diverse mechanisms. A thorough understanding of their comparative properties, as outlined in this guide, will empower researchers to make more strategic decisions in the quest for new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 8. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Dual-Targeting Quinazolines: A Comparative Analysis of Novel 2-Chloro-4-anilino-quinazoline Derivatives Against Existing Kinase Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the simultaneous inhibition of multiple signaling pathways is a promising strategy to enhance efficacy and overcome resistance. This guide provides a comparative analysis of novel 2-chloro-4-anilino-quinazoline derivatives, specifically compound 8o , against the established dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Vandetanib . This analysis is intended for researchers, scientists, and drug development professionals.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors. Researchers have explored derivatives of this scaffold to optimize potency and selectivity. A recent study highlighted a series of 2-chloro-4-anilino-quinazolines, from which compound 8o emerged as a particularly potent dual inhibitor of both EGFR and VEGFR-2.[1]
Quantitative Efficacy Comparison
The in vitro inhibitory activities of the novel quinazoline derivative 8o , its prototype 7 , and the existing drug Vandetanib against EGFR and VEGFR-2 are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Compound | Target | IC50 (nM) |
| Compound 8o | EGFR | 1.5 |
| VEGFR-2 | 2.1 | |
| Prototype 7 | EGFR | 16.5 |
| VEGFR-2 | 14.5 | |
| Vandetanib | EGFR | 500 |
| VEGFR-2 | 40 |
Data for compounds 8o and 7 are from a study on novel 2-chloro-4-anilino-quinazoline derivatives.[1] Data for Vandetanib is from various sources.[2][3][4]
As the data indicates, the novel compound 8o demonstrates significantly higher potency against both EGFR and VEGFR-2 in enzymatic assays compared to the FDA-approved drug Vandetanib.[1][2][3][4] Specifically, compound 8o is approximately 333-fold more potent against EGFR and approximately 19-fold more potent against VEGFR-2 than Vandetanib.
Signaling Pathways and Inhibition
The following diagrams illustrate the signaling pathways of EGFR and VEGFR-2 and the point of inhibition by these quinazoline-based compounds.
Caption: EGFR Signaling Pathway and Point of Inhibition by Quinazoline Derivatives.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by Quinazoline Derivatives.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is a critical step in their preclinical evaluation. Below is a generalized protocol for an in vitro kinase inhibition assay, representative of the methods used to evaluate the compounds discussed.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the target kinase. A decrease in the luminescent signal corresponds to higher kinase activity.
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds (e.g., Compound 8o, Vandetanib) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Workflow:
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in kinase buffer.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: A detection reagent is added to stop the reaction and measure the remaining ATP. The luminescence is read using a microplate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Conclusion
The novel 2-chloro-4-anilino-quinazoline derivative, compound 8o , demonstrates superior in vitro potency as a dual inhibitor of EGFR and VEGFR-2 when compared to the existing drug, Vandetanib. This highlights the potential of this chemical scaffold for the development of next-generation targeted cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound.
References
- 1. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Cross-Reactivity Profile of 2-Chloro-7-fluoroquinazoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the selectivity of kinase inhibitors is crucial for the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of 2-Chloro-7-fluoroquinazoline derivatives, a class of compounds with significant potential in targeted therapy. Through the presentation of supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to offer an objective comparison of their performance against various kinase targets.
The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs targeting key signaling pathways in cancer.[1] The introduction of halogen substitutions, such as chlorine and fluorine, can significantly modulate the potency, selectivity, and pharmacokinetic properties of these compounds.[2] Specifically, the this compound core serves as a versatile starting point for the synthesis of novel inhibitors.[3] This guide focuses on elucidating the kinase interaction profiles of derivatives built upon this specific scaffold.
Comparative Analysis of Kinase Inhibition
To provide a clear and objective comparison, the following table summarizes the inhibitory activity (IC50 values) of representative this compound derivatives against a panel of protein kinases. Lower IC50 values are indicative of higher potency. The data presented here is compiled from various studies and is intended to provide a comparative overview. It is important to note that variations in experimental conditions can influence the absolute IC50 values.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Derivative A | EGFR | 15 | Erlotinib | 2 |
| VEGFR2 | 120 | Sunitinib | 9 | |
| SRC | >1000 | Dasatinib | 0.8 | |
| ABL1 | >1000 | Imatinib | 25 | |
| Derivative B | EGFR | 8 | Gefitinib | 33 |
| VEGFR2 | 95 | Sorafenib | 90 | |
| PDGFRβ | 250 | Sunitinib | 2 | |
| c-KIT | >1000 | Imatinib | 140 | |
| Derivative C | EGFR (T790M) | 50 | Osimertinib | 1 |
| EGFR (WT) | 350 | Osimertinib | 12 | |
| BTK | >1000 | Ibrutinib | 0.5 | |
| JAK3 | >1000 | Tofacitinib | 1 |
Note: The data presented in this table is a representative compilation from publicly available research and may not be from a single head-to-head study. Direct comparison between compounds should be made with caution due to potential variations in assay conditions.
Key Signaling Pathways
The kinases targeted by this compound derivatives are integral components of cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for interpreting the biological effects of these inhibitors.
Figure 1: Simplified representation of EGFR and VEGFR signaling pathways and the inhibitory action of this compound derivatives.
Experimental Protocols
The determination of kinase inhibitory activity is a critical step in the characterization of novel compounds. The following is a detailed protocol for a commonly used in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method for measuring the inhibitory activity of compounds against a specific kinase by quantifying the amount of ADP produced during the kinase reaction.[1][4][5]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
This compound derivatives (or other test compounds) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution (containing the kinase in kinase assay buffer) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing the kinase-specific substrate and ATP in kinase assay buffer) to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1][5]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal in the presence of luciferase.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Figure 2: Experimental workflow for the in vitro kinase inhibition assay.
Conclusion
The cross-reactivity profiling of this compound derivatives reveals a class of potent kinase inhibitors with varying selectivity profiles. While many derivatives show strong inhibitory activity against key oncogenic kinases such as EGFR and VEGFR2, their off-target interactions highlight the importance of comprehensive screening in the early stages of drug discovery. The methodologies and data presented in this guide are intended to aid researchers in the objective evaluation of these and other kinase inhibitors, ultimately contributing to the development of more targeted and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
